molecular formula C18H20ClNO4 B1376002 H-D-Asp(OBzl)-OBzl.HCl CAS No. 174457-99-9

H-D-Asp(OBzl)-OBzl.HCl

Numéro de catalogue: B1376002
Numéro CAS: 174457-99-9
Poids moléculaire: 349.8 g/mol
Clé InChI: ILBZEWOOBCRRAP-PKLMIRHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

H-D-Asp(OBzl)-OBzl.HCl is a useful research compound. Its molecular formula is C18H20ClNO4 and its molecular weight is 349.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-D-Asp(OBzl)-OBzl.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Asp(OBzl)-OBzl.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

dibenzyl (2R)-2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBZEWOOBCRRAP-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Senior Application Scientist's Guide to D-Aspartic Acid Dibenzyl Ester Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<-3a--22_b_e-22_>

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Chiral Building Block

In the intricate world of organic synthesis, particularly in the realms of peptide chemistry and drug discovery, the strategic use of protected amino acids is paramount. D-Aspartic acid dibenzyl ester hydrochloride stands out as a crucial chiral intermediate. Its structure features two key modifications to the parent D-aspartic acid molecule: the carboxyl groups are masked as benzyl esters, and the α-amino group is protonated as a hydrochloride salt. This configuration is not arbitrary; it is a deliberate design to render the molecule stable, soluble, and reactive in a controlled manner, making it an invaluable tool for constructing complex molecular architectures.

The incorporation of D-amino acids into peptides or other chiral molecules is a widely used strategy in drug development to enhance metabolic stability.[1] Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids.[1] This prolonged biological half-life is a significant advantage for therapeutic agents. D-Aspartic acid itself is an endogenous amino acid found in neuroendocrine tissues and is involved in key physiological processes, including the synthesis of testosterone.[2][3] Its derivatives, therefore, are of significant interest for creating novel therapeutics, from peptidomimetics to small molecule drugs.[4][5]

The Core Principle: Strategic Protection and Activation

The primary function of D-Aspartic acid dibenzyl ester hydrochloride in synthesis is to serve as a protected form of D-aspartic acid. In multi-step syntheses, especially peptide synthesis, it is essential to temporarily block reactive functional groups to prevent unwanted side reactions.[6]

  • Carboxyl Protection (Dibenzyl Ester): The two carboxylic acid groups of aspartic acid are highly reactive. By converting them to benzyl esters (–OBn), their nucleophilicity is neutralized. This prevents them from interfering with reactions at the amino group, such as peptide bond formation. The benzyl group is a "workhorse" protecting group in organic synthesis due to its relative stability to a wide range of reaction conditions and, crucially, its susceptibility to removal under specific, mild conditions (deprotection).

  • Amino Group Activation (Hydrochloride Salt): The hydrochloride salt serves two purposes. Firstly, it enhances the stability and shelf-life of the compound, making it a reliable reagent. Secondly, in a reaction mixture, the hydrochloride can be easily neutralized with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIEA) in situ. This unmasks the α-amino group, rendering it nucleophilic and ready to participate in a coupling reaction at the desired moment.

This dual-protection strategy allows for precise control over the reactivity of the D-aspartic acid building block, directing it to form the desired bonds in a specific sequence.

Key Synthetic Applications

Peptide Synthesis: Building Chains with D-Stereochemistry

The most prominent application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[7][8] It allows for the introduction of a D-aspartic acid residue into a growing peptide chain. The presence of D-amino acids can induce specific secondary structures (e.g., turns or helices) and significantly increase resistance to enzymatic degradation.[1]

A critical challenge in synthesizing peptides containing aspartic acid is the formation of an aspartimide byproduct.[9][10] This side reaction involves the cyclization of the aspartic acid side chain and can occur under the basic conditions often used for Fmoc-deprotection in SPPS.[9] While the benzyl ester protecting group does not completely eliminate this issue, careful selection of coupling reagents and reaction conditions can minimize its occurrence.[11]

Workflow: D-Aspartic Acid Incorporation in Peptide Synthesis

The following diagram illustrates the logical flow of using D-Aspartic acid dibenzyl ester hydrochloride to incorporate a D-Asp residue into a peptide chain.

Caption: Workflow for incorporating D-Aspartic acid into a peptide.

Chiral Synthesis and Peptidomimetics

Beyond linear peptides, D-Aspartic acid dibenzyl ester serves as a versatile chiral starting material for a variety of complex molecules. Its defined stereochemistry is transferred to the final product, making it a valuable component in asymmetric synthesis. For instance, it has been used as a precursor for the synthesis of azetidine-2-ones and piperazine-2,5-diones, which are core structures in many pharmaceutically active compounds.[12] It is also instrumental in creating peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as better stability or oral bioavailability.[4][5]

Experimental Protocols & Methodologies

The following protocols are illustrative and should be adapted based on the specific substrate and scale of the reaction.

Protocol 1: Solution-Phase Peptide Coupling

This protocol details the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to the free amine of D-Aspartic acid dibenzyl ester.

Objective: To synthesize the dipeptide Boc-Ala-D-Asp(OBn)-OBn.

Materials:

  • D-Aspartic acid dibenzyl ester hydrochloride

  • Boc-Alanine (Boc-Ala-OH)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution & Neutralization: Dissolve D-Aspartic acid dibenzyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIEA (1.1 eq) dropwise and stir for 15 minutes to generate the free amine in situ.

  • Activation: In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM. Add DIC (1.1 eq) to this solution at 0 °C and stir for 20 minutes. The formation of a white precipitate (diisopropylurea) may be observed.

  • Coupling: Transfer the activated Boc-Ala-OH solution from step 2 to the free amine solution from step 1 at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the urea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/EtOAc gradient) to yield the pure dipeptide.

Causality:

  • HOBt/DIC: This combination is a classic carbodiimide coupling system.[13] DIC activates the carboxylic acid, and HOBt is added to suppress racemization and improve coupling efficiency by forming a more reactive HOBt-ester intermediate.[13]

  • DIEA: A bulky, non-nucleophilic base is used to neutralize the hydrochloride without competing with the desired amine nucleophile in the coupling reaction.

Protocol 2: Deprotection of Dibenzyl Esters via Catalytic Hydrogenation

This protocol describes the removal of the two benzyl ester protecting groups.

Objective: To deprotect Boc-Ala-D-Asp(OBn)-OBn to Boc-Ala-D-Asp-OH.

Materials:

  • Boc-Ala-D-Asp(OBn)-OBn

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Setup: Dissolve the protected peptide (1.0 eq) in MeOH. Add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Hydrogenation: Purge the reaction flask with H₂ gas (a balloon is sufficient for small scale). Stir the suspension vigorously under an H₂ atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. This can take from 2 to 24 hours.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely. Keep it wet with the solvent.

    • Wash the filter cake thoroughly with MeOH.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

Causality:

  • Pd/C and H₂: This is the standard method for hydrogenolysis.[14] The palladium surface catalyzes the cleavage of the benzylic C-O bond by molecular hydrogen, releasing the free carboxylic acids and toluene as a byproduct.[15] This method is highly effective and clean, as the catalyst is easily filtered off and the byproduct is volatile.

Data & Characterization

Proper characterization is essential to validate the successful synthesis and purity of intermediates and final products.

CompoundFormMolecular WeightTypical ¹H NMR Signals (CDCl₃)Expected Yield (Coupling)
D-Asp(OBn)-OBn·HClWhite Solid351.81 g/mol ~7.35 ppm (m, 10H, Ar-H ), ~5.15 ppm (s, 4H, -CH ₂Ph)N/A
Boc-Ala-D-Asp(OBn)-OBnWhite Solid / Oil484.54 g/mol ~7.35 ppm (m, 10H, Ar-H ), ~5.15 ppm (s, 4H, -CH ₂Ph), ~1.45 ppm (s, 9H, Boc)80-95%
Boc-Ala-D-Asp-OHWhite Solid304.29 g/mol Absence of Ar-H and -CH₂Ph signals, ~1.45 ppm (s, 9H, Boc)>95% (Deprotection)

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Mechanism Spotlight: Peptide Coupling

The mechanism of peptide bond formation using a carbodiimide reagent like DIC with an additive like HOBt is a well-established process that ensures efficient and low-racemization coupling.

G RCOOH R-COOH (N-Protected AA) DIC DIC (iPr-N=C=N-iPr) O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + DIC HOBt HOBt HOBt_Ester HOBt Active Ester (Less prone to racemization) O_Acyl->HOBt_Ester + HOBt DIU Diisopropylurea (Byproduct) HOBt_Ester->HOBt regenerated Amine H₂N-R' (e.g., free amine of D-Asp(OBn)-OBn) Peptide Peptide Bond Formed R-CO-NH-R' HOBt_Ester->Peptide + H₂N-R'

Caption: Mechanism of DIC/HOBt mediated peptide coupling.

Expert Insight: The initial O-acylisourea intermediate is extremely reactive and susceptible to racemization at the α-carbon. HOBt rapidly traps this intermediate to form the HOBt active ester. This new ester is still highly reactive towards amines but is significantly more stable against racemization, which is critical for maintaining the chiral integrity of the final peptide.[13][16]

Conclusion and Future Outlook

D-Aspartic acid dibenzyl ester hydrochloride is more than just a protected amino acid; it is a key enabling reagent for advanced chemical synthesis. Its well-defined structure provides chemists with precise control over reactivity, allowing for the stereospecific incorporation of D-aspartic acid into a vast array of molecules. Its role is central to the development of next-generation peptide therapeutics with enhanced stability and novel peptidomimetics with tailored pharmacological profiles. As synthetic methodologies continue to advance, the demand for high-purity, versatile chiral building blocks like this will only increase, solidifying its importance in the toolkit of the modern research scientist and drug development professional.

References

  • Cappelli, A., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications. Available from: [Link]

  • Wimberger, S., & El-Dahshan, A. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry & Biodiversity. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available from: [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available from: [Link]

  • Li, Y., et al. (2007). Studies on the cyclization reaction of D-aspartic acid. ResearchGate. Available from: [Link]

  • Pallavicini, M., et al. (2014). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Available from: [Link]

  • Aline, F. M., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available from: [Link]

  • Unknown Author. (n.d.). Synthesis of Asp-based lactam cyclic peptides using amide-bonded diaminodiacid to prevent aspartimide formation. ResearchGate. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2007). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. Available from: [Link]

  • Singh, Y., et al. (2013). Synthesis of Decapeptide of L-aspartic Acid and benzyl-L-aspartic Acid by Solid Phase Peptide Synthesis. PubMed. Available from: [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec. Available from: [Link]

  • Unknown Author. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. ResearchGate. Available from: [Link]

  • Topo, E., et al. (2009). The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats. PubMed. Available from: [Link]

  • Salomon, C. J., et al. (1996). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing. Available from: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available from: [Link]

  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. PubMed Central. Available from: [Link]

  • Wang, Q., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. PubMed Central. Available from: [Link]

  • Errico, F., et al. (2007). D-Aspartic acid is a novel endogenous neurotransmitter. PubMed. Available from: [Link]

  • Mondal, S., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PubMed Central. Available from: [Link]

  • Harp, J. M., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Available from: [Link]

  • Li, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available from: [Link]

  • Ibeanu, G., et al. (2022). Amino Acids in the Development of Prodrugs. MDPI. Available from: [Link]

  • Wikipedia. (n.d.). Peptide. Wikipedia. Available from: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. Available from: [Link]

  • Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. Available from: [Link]

  • Janecka, A., et al. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. Available from: [Link]

  • D'Aniello, A., et al. (2013). Chemical structure of d-aspartic acid and its diethyl ester prodrug (DEE). ResearchGate. Available from: [Link]

  • Unknown Author. (2019). Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review. ScienceDirect. Available from: [Link]

  • ChemBK. (2024). D-Glutamic acid dibenzyl ester hydrochloride. ChemBK. Available from: [Link]

Sources

A Technical Guide to the Strategic Use of H-D-Asp(OBzl)-OBzl.HCl in Boc-Chemistry Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of aspartic acid residues into synthetic peptides presents unique challenges, primarily the propensity for aspartimide formation, a side reaction that can compromise peptide purity and yield. In the landscape of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the strategic selection of side-chain protecting groups is paramount to mitigating such risks. This technical guide provides an in-depth examination of H-D-Asp(OBzl)-OBzl.HCl, a key building block whose Nα-Boc protected form, Boc-D-Asp(OBzl)-OH, is instrumental in the Boc/Bzl protection strategy. We will explore the causality behind the use of the benzyl ester for β-carboxyl protection, detailing its stability, the mechanics of its incorporation, and the conditions for its ultimate removal. This whitepaper offers researchers and drug development professionals a comprehensive framework, including validated protocols and mechanistic insights, for the successful application of this reagent, ensuring the synthesis of high-purity peptides containing D-aspartic acid.

The Boc/Bzl Strategy: A Foundation of Differential Acid Lability

The classical Boc/Bzl methodology for SPPS is predicated on a principle of differential acid lability, allowing for the selective removal of protecting groups at different stages of the synthesis.[1][2] The strategy employs the Boc group for temporary protection of the α-amino group and more acid-stable, benzyl-based groups for the semi-permanent protection of reactive amino acid side chains.[2]

  • Temporary Nα-Boc Protection: The Boc group is labile to moderate acids and is typically removed at each cycle of amino acid addition using a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[1][2][3]

  • Semi-Permanent Side-Chain Protection: Benzyl-based protecting groups, such as the benzyl ester (OBzl) for the aspartic acid side chain, are stable to the repeated TFA treatments used for Boc deprotection. Their removal requires much stronger acids, such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf), which are employed during the final step to simultaneously cleave the completed peptide from the resin support.[2][4]

This tiered acid-lability is the cornerstone of the Boc/Bzl approach, enabling the controlled, stepwise assembly of the peptide chain.

Boc_SPPS_Cycle Resin Resin-AA(n) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1. Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization 2. Coupling Coupling Boc-AA(n+1)-OH + Activator Neutralization->Coupling 3. Washing Washing (DCM/IPA) Coupling->Washing 4. Final_Peptide Resin-AA(n+1) Washing->Final_Peptide Final_Peptide->Deprotection Repeat Cycle

Figure 1: The general workflow of a Boc-chemistry solid-phase peptide synthesis (SPPS) cycle.

H-D-Asp(OBzl)-OBzl.HCl: Profile of a Key Reagent

H-D-Asp(OBzl)-OBzl.HCl is the hydrochloride salt of the D-isomer of aspartic acid, where both the α- and β-carboxyl groups are protected as benzyl esters. For direct use in Boc-SPPS, it is the Nα-Boc protected derivative, Boc-D-Asp(OBzl)-OH , that serves as the active building block. The use of the D-enantiomer is a deliberate choice in peptide design, often to confer resistance to enzymatic degradation or to induce specific secondary structures in the final peptide.

The benzyl ester is the preferred protecting group for the Asp side chain in this strategy due to its robust stability under the moderately acidic conditions of Boc removal, preventing premature deprotection during the synthesis cycles.[2]

Table 1: Physicochemical Properties of Aspartic Acid Derivatives

PropertyH-D-Asp(OBzl)-OBzl.HClBoc-L-Asp(OBzl)-OH
Synonym D-Aspartic acid dibenzyl ester hydrochlorideN-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester
CAS Number 174457-99-9[5]7536-58-5[6]
Molecular Formula C18H20ClNO4[5]C16H21NO6[6]
Molecular Weight 349.81 g/mol [5]323.34 g/mol
Appearance White to light yellow solid[5]White solid
Storage 2-8°C under inert gas[5]2-8°C

Core Workflow: Incorporating Boc-D-Asp(OBzl)-OH

The successful incorporation of an amino acid residue in SPPS is a two-stage process within each cycle: the deprotection of the N-terminus of the resin-bound peptide, followed by the coupling of the next activated amino acid.

Step 1: Nα-Boc Deprotection

Before coupling Boc-D-Asp(OBzl)-OH, the Nα-Boc group of the preceding amino acid on the resin must be removed to expose the free amino group.

Causality: The choice of 50% TFA in DCM is a balance between efficacy and selectivity. This concentration is strong enough to rapidly cleave the acid-labile Boc group but weak enough to leave the more stable benzyl ester on the Asp side chain intact over many cycles.[2][3] When the sequence contains sensitive residues like Tryptophan (Trp) or Methionine (Met), scavengers such as dithiothreitol (DTE) are added.[3] These scavengers capture the reactive tert-butyl cations generated during Boc cleavage, preventing them from alkylating the sensitive side chains.[2]

Validated Protocol: Boc Deprotection

  • Swell the peptide-resin in dichloromethane (DCM) for 15-20 minutes.

  • Drain the solvent and add a solution of 50% TFA in DCM (10 mL per gram of resin).[3]

  • Agitate for a 5-minute pre-wash, then drain.[3]

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[3]

  • Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.[3]

  • Perform a neutralization step by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes (2x).

  • Wash the resin again with DCM (3x) to remove excess base, rendering it ready for coupling.

Step 2: Coupling of Boc-D-Asp(OBzl)-OH

With the N-terminus deprotected, the incoming Boc-D-Asp(OBzl)-OH is activated and coupled to the peptide chain.

Causality: Peptide bond formation is not spontaneous and requires the carboxyl group of the incoming amino acid to be activated into a more reactive intermediate.[7] Carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are common activators.[8] However, their use alone can lead to racemization. The addition of 1-hydroxybenzotriazole (HOBt) mitigates this risk by forming an intermediate HOBt-ester, which couples to the amine with minimal racemization.[8] On solid supports, DIC is preferred over DCC because its urea byproduct is soluble and easily washed away, whereas the dicyclohexylurea from DCC is largely insoluble and can clog the resin.[8]

Coupling_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase BocAA Boc-Asp(OBzl)-OH O_Acyl O-Acylisourea (Reactive Intermediate) BocAA->O_Acyl + DIC DIC DIC HOBt_Ester HOBt Active Ester (Less Racemization) O_Acyl->HOBt_Ester + HOBt HOBt HOBt PeptideBond Boc-Asp(OBzl)-NH-Peptide-Resin HOBt_Ester->PeptideBond Coupling PeptideResin H2N-Peptide-Resin PeptideResin->PeptideBond Nucleophilic Attack

Figure 2: The activation and coupling mechanism using the DIC/HOBt method in Boc-SPPS.

Validated Protocol: DIC/HOBt Coupling

  • Swell the deprotected and neutralized peptide-resin in DCM or N-methylpyrrolidone (NMP).

  • In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (3 equivalents relative to resin loading) and HOBt (3 eq.) in NMP.

  • Add DIC (3 eq.) to the amino acid/HOBt solution and allow it to pre-activate for 5-10 minutes.

  • Drain the solvent from the resin and add the activated amino acid solution.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If incomplete, allow the reaction to proceed longer or consider a second coupling.

  • Once complete, drain the reaction mixture and wash the peptide-resin thoroughly with NMP (3x), DCM (3x), and IPA (2x) to remove excess reagents and byproducts.

Managing Side Reactions: The Challenge of Aspartimide Formation

The most significant side reaction associated with aspartic acid is the formation of a five-membered succinimide ring, known as an aspartimide.[9][10] This occurs via an intramolecular nucleophilic attack of the backbone amide nitrogen (from the C-terminal adjacent residue) on the side-chain β-carbonyl group.[9]

Causality: Aspartimide formation is particularly prevalent in sequences with sterically unhindered residues C-terminal to the Asp, such as Asp-Gly, Asp-Ala, or Asp-Ser.[10] The cyclic intermediate can subsequently re-open via nucleophilic attack by water or other nucleophiles (like piperidine in Fmoc chemistry) at either of its two carbonyls. This non-regioselective ring-opening leads to a mixture of the desired α-peptide and an undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group.[9][11] This process is often accompanied by racemization at the Asp α-carbon.[9][11]

In Boc chemistry, while the repetitive deprotection steps are acidic, the final strong acid cleavage can also promote this side reaction.[10]

Aspartimide_Formation cluster_products Product Mixture Peptide ...-NH-Asp(OBzl)-Gly-CO-... (Linear Peptide) Cyclization Intramolecular Attack (Backbone N on Side-Chain C=O) Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Acid/Base Catalyzed RingOpening Nucleophilic Ring Opening (e.g., by H₂O) AlphaPeptide α-Peptide (Desired Product) RingOpening->AlphaPeptide BetaPeptide β-Peptide (Side Product) RingOpening->BetaPeptide

Figure 3: The mechanism of aspartimide formation leading to a mixture of α- and β-peptides.

Mitigation Strategies in Boc Chemistry:

  • Protecting Group Choice: While the benzyl ester is standard, using the more sterically hindered β-cyclohexyl ester (OcHx) for aspartic acid, Boc-Asp(OcHx)-OH, has been shown to significantly reduce the rate of aspartimide formation during synthesis and cleavage.[10][12]

  • Optimized Cleavage Conditions: Performing the final strong acid cleavage at reduced temperatures (0-5°C) can help minimize the rate of the side reaction.[2]

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin support and the removal of all semi-permanent side-chain protecting groups.

Strong Acid Cleavage (Solid-Phase)

Causality: Anhydrous HF is the classic reagent for this step in Boc/Bzl chemistry. Its high acidity is required to cleave both the benzyl ester protecting groups and the ester linkage to the Merrifield or PAM resin.[1][4][13] During this process, highly reactive carbocations are generated from the protecting groups and the resin linker. Scavengers, such as anisole, are essential to trap these cations, preventing them from causing side reactions like the alkylation of sensitive residues (e.g., Trp, Met, Tyr).

Validated Protocol: HF Cleavage

  • Ensure the N-terminal Boc group is removed from the fully assembled peptide-resin.

  • Place the dry peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of a specialized HF apparatus.

  • Add a scavenger mixture, typically anisole (1.0 mL per 0.2 mmol of peptide).[13]

  • Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

  • Following the apparatus manufacturer's instructions, distill anhydrous HF (approx. 10 mL per 0.2 mmol of peptide) into the vessel.[13]

  • Stir the mixture at a temperature between 0°C and 5°C for 60-90 minutes.[13]

  • After the reaction, evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

  • Extract the crude peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide powder, ready for purification.

Catalytic Transfer Hydrogenation (Solution-Phase)

For peptides synthesized in solution or for specific deprotection schemes, catalytic transfer hydrogenation offers a milder alternative for removing benzyl esters.

Causality: This method avoids the use of harsh, corrosive acids. A palladium catalyst (e.g., Pd/C) facilitates the transfer of hydrogen from a donor molecule (e.g., 2-propanol, formic acid, or ammonium formate) to the benzyl ester, cleaving the benzylic C-O bond to release the free carboxylic acid and toluene.[14][15][16] This technique is highly selective for benzyl groups and will not affect many other protecting groups, making it a valuable tool for orthogonal protection strategies.[14]

Protocol: Catalytic Transfer Hydrogenation

  • Dissolve the benzyl-protected peptide in a suitable solvent such as methanol or isopropanol.

  • Add the hydrogen donor, such as ammonium formate (5-10 equivalents).

  • Carefully add the catalyst, 10% Palladium on Carbon (Pd/C), under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate to obtain the deprotected peptide.

Conclusion

The successful synthesis of peptides containing aspartic acid using Boc chemistry is heavily reliant on a well-defined protection strategy. H-D-Asp(OBzl)-OBzl.HCl, through its Nα-Boc protected form, is a cornerstone of the classical Boc/Bzl approach. The benzyl ester provides robust side-chain protection that is orthogonal to the temporary Boc group, yet readily removable during the final strong-acid cleavage step. While the potential for aspartimide formation remains a critical consideration, an understanding of its mechanism allows for effective mitigation through the judicious choice of protecting groups and optimized reaction conditions. By adhering to the validated protocols and understanding the chemical principles outlined in this guide, researchers can confidently utilize this building block to achieve the synthesis of complex and high-purity target peptides for a wide range of scientific applications.

References

  • Aapptec Peptides. (n.d.). Boc-Asp(OBzl)-OH [7536-58-5]. Retrieved from [Link]

  • CUSABIO. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Lelièvre, D., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. Retrieved from [Link]

  • Radboud Repository. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Asp(OBzl)-OBzl HCl [6327-59-9]. Retrieved from [Link]

  • Miyanaga, M., et al. (1995). Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents. Biotechnology and Bioengineering, 46(6), 631-5. Retrieved from [Link]

  • Yamashiro, D., & Li, C. H. (1973). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(14), 2594–2597. Retrieved from [Link]

  • MDPI. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

  • Journal of Chemical Education. (1987). A convenient synthesis of aspartame. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2018). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymic Synthesis Design and Enzymic Synthesis of Aspartame. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (1995). Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol. Retrieved from [Link]

  • Nature. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]

  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Oxford Academic. (1992). Principles and Practice of Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characteristics of an Aspartame Analogue, L-Asparaginyl L-3-Phenyllactic Acid Methyl Ester. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. Retrieved from [Link]

  • Chemsrc. (n.d.). HL-Asp(Bzl)-OBzl * HCl | CAS#:6327-59-9. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to H-D-Asp(OBzl)-OBzl.HCl: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of H-D-Asp(OBzl)-OBzl.HCl, a pivotal building block in the synthesis of peptides and peptidomimetics. As a protected form of D-aspartic acid, this compound offers unique advantages for incorporating this non-canonical amino acid into complex molecular architectures. This document will delve into its chemical identity, synthesis, applications in solid-phase peptide synthesis (SPPS), analytical characterization, and crucial safety and handling protocols.

Core Chemical Identity

H-D-Asp(OBzl)-OBzl.HCl is the hydrochloride salt of D-aspartic acid where both the α- and β-carboxylic acid functional groups are protected as benzyl esters.

Attribute Information Citation
CAS Number 174457-99-9[1]
Chemical Name D-Aspartic acid, 1,4-bis(phenylmethyl) ester, hydrochloride (1:1)
Molecular Formula C₁₈H₂₀ClNO₄[1]
Molecular Weight 349.81 g/mol [2]
Appearance White to light yellow solid[1]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C[1]

Chemical Synonyms:

  • H-D-Asp(OBzl)-OBzl Hydrochloride

  • D-Aspartic acid dibenzyl ester hydrochloride

  • (R)-Dibenzyl 2-aminosuccinate hydrochloride

  • D-Aspartic acid α,β-dibenzyl ester hydrochloride salt[3]

Synthesis and Purification: A Protocol for Enantiomeric Purity

The synthesis of H-D-Asp(OBzl)-OBzl.HCl is typically achieved through the Fischer-Speier esterification of D-aspartic acid with benzyl alcohol in the presence of an acid catalyst, followed by conversion to the hydrochloride salt. A general and effective method, adapted from procedures for the L-isomer, involves the use of a sulfonic acid catalyst and azeotropic removal of water to drive the reaction to completion.[4]

Experimental Protocol: Synthesis of H-D-Asp(OBzl)-OBzl.HCl

Materials:

  • D-Aspartic acid

  • Benzyl alcohol (analytical grade, freshly distilled)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Diethyl ether

  • Hydrochloric acid (ethereal solution, e.g., 2 M in diethyl ether)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend D-aspartic acid (1 equivalent) in a mixture of benzyl alcohol (5 equivalents) and toluene (sufficient to fill the Dean-Stark trap and allow for reflux).

  • Add p-toluenesulfonic acid monohydrate (1.2 equivalents) to the suspension.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated sodium bicarbonate solution (3x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess benzyl alcohol. The crude product is H-D-Asp(OBzl)-OBzl as the free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-D-Asp(OBzl)-OBzl.HCl as a white to off-white solid.

Causality Behind Experimental Choices:

  • p-Toluenesulfonic acid: A strong acid catalyst is required to protonate the carboxylic acid groups, making them more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.

  • Dean-Stark apparatus: The azeotropic removal of water is crucial to shift the equilibrium of the reversible esterification reaction towards the product side, thereby maximizing the yield.

  • Aqueous work-up: The washes with sodium bicarbonate neutralize the sulfonic acid catalyst and remove any unreacted D-aspartic acid.

  • Conversion to hydrochloride salt: The hydrochloride salt form enhances the stability and improves the handling characteristics of the amino acid derivative, making it a crystalline and less hygroscopic solid.

Synthesis_Workflow D_Asp D-Aspartic Acid Reflux Reflux with Dean-Stark D_Asp->Reflux BnOH_TsOH Benzyl Alcohol, p-Toluenesulfonic Acid BnOH_TsOH->Reflux Toluene Toluene (Azeotropic Removal of H₂O) Toluene->Reflux Workup Aqueous Work-up (NaHCO₃, H₂O, Brine) Reflux->Workup Evaporation Evaporation Workup->Evaporation Free_Base H-D-Asp(OBzl)-OBzl (Free Base) Evaporation->Free_Base Precipitation Precipitation & Filtration Free_Base->Precipitation HCl_Ether HCl in Diethyl Ether HCl_Ether->Precipitation Final_Product H-D-Asp(OBzl)-OBzl.HCl Precipitation->Final_Product

Caption: Synthesis workflow for H-D-Asp(OBzl)-OBzl.HCl.

Applications in Peptide Synthesis: The Role of Benzyl Protection

H-D-Asp(OBzl)-OBzl.HCl is primarily utilized in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[5] The incorporation of D-amino acids into peptide sequences can confer resistance to enzymatic degradation and induce specific conformational constraints.

Advantages of Benzyl Protecting Groups:
  • Stability: Benzyl esters are stable to the moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used for the cleavage of the N-terminal Boc group during SPPS.[5]

  • Orthogonality (in Fmoc/tBu strategy): While primarily used in Boc/Bzl strategies, benzyl esters can be employed in Fmoc/tBu synthesis where a different deprotection chemistry is desired for specific side chains. They are stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[6]

Disadvantages and a Critical Side Reaction: Aspartimide Formation

A significant drawback of using ester-based side-chain protection for aspartic acid, including benzyl esters, is the propensity for aspartimide formation, especially during Fmoc-SPPS.[7][8] This side reaction is particularly prevalent when the subsequent amino acid residue is glycine, asparagine, or another aspartic acid.[8]

Mechanism of Aspartimide Formation: Under basic conditions used for Fmoc deprotection (e.g., piperidine), the backbone amide nitrogen can act as a nucleophile, attacking the side-chain carbonyl of the benzyl-protected aspartate. This intramolecular cyclization results in the formation of a five-membered succinimide ring (aspartimide), with the concomitant loss of the benzyl protecting group. The aspartimide intermediate is susceptible to racemization and subsequent nucleophilic ring-opening by piperidine or water, leading to a mixture of α- and β-aspartyl peptides, as well as their D-isomers.[8] These byproducts are often difficult to separate from the desired peptide.

Aspartimide_Formation Asp_OBzl Peptide-NH-CH(CH₂COOBzl)-CO-NH-Peptide' Asp(OBzl) residue Aspartimide Peptide-N-CH(CH₂CO)-CO-NH-Peptide' Aspartimide intermediate Asp_OBzl->Aspartimide Intramolecular cyclization Piperidine Piperidine (Fmoc deprotection) Piperidine->Asp_OBzl Byproducts α-Aspartyl peptide (L & D) β-Aspartyl peptide (L & D) Piperidide adducts Aspartimide->Byproducts Nucleophilic ring-opening

Caption: Mechanism of aspartimide formation from an Asp(OBzl) residue.

Mitigation Strategies for Aspartimide Formation:

  • Use of sterically hindered esters: Employing bulkier protecting groups on the aspartic acid side chain can sterically hinder the intramolecular cyclization.[8]

  • Modified deprotection conditions: Using weaker bases or adding acidic additives to the piperidine solution for Fmoc removal can reduce the rate of aspartimide formation.[9]

  • Backbone protection: The use of dipeptides with backbone-protecting groups can prevent the cyclization reaction.[7]

Deprotection of Benzyl Esters

The final removal of benzyl protecting groups from the synthesized peptide is typically achieved by strong acidolysis or catalytic hydrogenolysis.[5]

  • Strong Acidolysis: Treatment with strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) will cleave benzyl esters. This is the standard final cleavage step in Boc/Bzl SPPS.[5]

  • Catalytic Hydrogenolysis: In the absence of sulfur-containing residues, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) is a mild and efficient method for benzyl group removal.[10]

Analytical Characterization

Ensuring the identity and purity of H-D-Asp(OBzl)-OBzl.HCl is paramount for its successful application. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

  • Aromatic protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the ten protons of the two benzyl groups.

  • Benzyl CH₂ protons: Two singlets or an AB quartet around 5.1-5.2 ppm, corresponding to the two benzylic methylene groups.

  • α-CH proton: A triplet or multiplet around 4.2-4.6 ppm.

  • β-CH₂ protons: A doublet of doublets or multiplet around 2.9-3.2 ppm.

  • Amine protons (NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the chemical and chiral purity of H-D-Asp(OBzl)-OBzl.HCl.

Chemical Purity:

  • Method: Reversed-phase HPLC (RP-HPLC) using a C18 column with a gradient of water and acetonitrile, typically with an acidic modifier like trifluoroacetic acid (TFA).

  • Detection: UV detection at a wavelength where the benzyl groups absorb (e.g., 254 nm).

Chiral Purity: The enantiomeric excess (e.e.) is a critical parameter. Chiral HPLC is used to separate the D- and L-enantiomers.

  • Method: Chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of amino acid derivatives.[13][14] The mobile phase is typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol).

  • Protocol Outline:

    • Column Selection: Screen various polysaccharide-based chiral columns (e.g., Lux Cellulose-2, Chiralpak series).

    • Mobile Phase Optimization: Start with a standard mobile phase like 90:10 hexane:isopropanol and adjust the ratio to achieve baseline separation.

    • Analysis: Inject a solution of the sample and monitor the elution of the two enantiomers by UV detection. The enantiomeric excess can be calculated from the peak areas.

Safety and Handling

H-D-Asp(OBzl)-OBzl.HCl is a chemical reagent and should be handled with appropriate care in a laboratory setting.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: For handling large quantities or if dust is generated, use a dust mask or work in a well-ventilated fume hood.[15]

  • Body Protection: A standard laboratory coat should be worn.[16]

Handling and Storage:

  • Avoid contact with skin and eyes.[17]

  • Avoid inhalation of dust.

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place, preferably under an inert atmosphere at 2-8°C.[1]

  • Keep away from strong oxidizing agents.

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

A comprehensive risk assessment should be performed before handling this compound. Always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

H-D-Asp(OBzl)-OBzl.HCl is a valuable and versatile building block for the synthesis of peptides containing D-aspartic acid. Its dibenzyl protection scheme offers stability and compatibility with various peptide synthesis strategies. A thorough understanding of its properties, synthesis, and potential side reactions, particularly aspartimide formation, is crucial for its effective and efficient use in research and drug development. Adherence to strict analytical quality control and safety protocols will ensure the successful application of this important reagent in the creation of novel and complex peptide-based molecules.

References

  • L. Z. M. G. V. d. M. K. P. F. L. v. d. W. D. V. D. F. J. B. P. T. P. J. H. M. v. d. E. F. L. v. d. W. & J. C. M. v. H. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition, 60(27), 14754-14771. [Link]

  • T. T. H. H. T. H. N. N. T. T. L. T. T. V. T. P. T. P. & B. M. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(8), 513-519. [Link]

  • F. A. L. I. A. A. & F. A. (2001). Amino Acid-Protecting Groups. Chemical Reviews, 101(12), 3689-3748. [Link]

  • G. C. G. C. & R. S. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Organic Process Research & Development, 19(7), 888-892. [Link]

  • M. M. M. M. & W. W. (2007). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 13(1), 1-8. [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Impurity Methods – Case Study. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • A. A. A. D. A. D. A. A. A. A. A. A. A. & A. A. (2014). Chemical structure of d-aspartic acid and its diethyl ester prodrug (DEE). ResearchGate. [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • H. H. H. H. & H. H. (1982). 13C NMR spectroscopy of alternating poly(gamma-benzyl D-L-glutamate) in alpha- and double-helical conformations. Macromolecules, 15(4), 1120-1122. [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Gly-OBzl HCl. Retrieved from [Link]

  • Chemsrc. (n.d.). HL-Asp(Bzl)-OBzl * HCl | CAS#:6327-59-9. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Glu-OBzl. Retrieved from [Link]

  • S. S. S. S. & S. S. (2019). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 32(5), 26-35. [Link]

  • M. M. M. M. & M. M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(5), 535-549. [Link]

  • Aapptec Peptides. (n.d.). H-Asp(OBzl)-OBzl HCl [6327-59-9]. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: H-D-Asp(OBzl)-OBzl HCl. Retrieved from [Link]

Sources

H-D-Asp(OBzl)-OBzl.HCl molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to H-D-Asp(OBzl)-OBzl.HCl: A Key Building Block in Peptide Synthesis

Authored by: A Senior Application Scientist

Foreword: In the landscape of modern drug discovery and development, synthetic peptides represent a frontier of immense therapeutic potential. The precise assembly of these molecules requires a sophisticated toolkit of building blocks, each designed to overcome specific chemical challenges. Among these, protected amino acids are fundamental. This guide provides a comprehensive technical overview of H-D-Asp(OBzl)-OBzl.HCl, a D-aspartic acid derivative pivotal for introducing this non-canonical amino acid into peptide sequences. We will delve into its chemical identity, its strategic role in solid-phase peptide synthesis (SPPS), the rationale behind its design, and protocols for its effective application, providing researchers and drug development professionals with the field-proven insights necessary for successful peptide synthesis campaigns.

Core Compound Identification and Physicochemical Properties

H-D-Asp(OBzl)-OBzl.HCl is the hydrochloride salt of the dibenzyl ester of D-aspartic acid. The "D" designation indicates that it is the D-enantiomer of aspartic acid, an isomer less common in nature than the L-form, which is often incorporated into peptide therapeutics to enhance stability against enzymatic degradation. The molecule's primary function is to serve as a protected building block in peptide synthesis.

The key identifiers and properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₀ClNO₄[1][2][3]
Molecular Weight 349.81 g/mol [1][3]
CAS Number 174457-99-9[2]
Appearance White to light yellow solid[2]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[2]

The Strategic Rationale for Benzyl Protection

In peptide synthesis, the reactive side chains of amino acids must be "protected" to prevent unwanted side reactions during the formation of the peptide bond at the alpha-amino and alpha-carboxyl groups. H-D-Asp(OBzl)-OBzl.HCl employs benzyl (Bzl) esters for this purpose, a choice grounded in established chemical principles.

  • Dual Protection: Both the alpha-carboxyl and the side-chain beta-carboxyl groups of the D-aspartic acid are protected as benzyl esters (-OBzl). This comprehensive protection is crucial. Without it, the free carboxyl groups could react with the activated amino acid being coupled, leading to chain branching or termination.

  • Acid Lability: Benzyl esters are stable under the basic conditions used for Fmoc-group removal in the widely used Fmoc-based solid-phase peptide synthesis (SPPS) but are readily cleaved by strong acids.[4] This "orthogonal" protection strategy is fundamental to SPPS, allowing for the selective deprotection of the alpha-amino group for chain elongation while the side-chain protection remains intact until the final cleavage step.

  • The Hydrochloride Salt: The compound is supplied as a hydrochloride (.HCl) salt. This serves a practical purpose: the salt form typically enhances the crystallinity, stability, and solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF).

The chemical structure of H-D-Asp(OBzl)-OBzl.HCl is depicted below.

Caption: Chemical structure of H-D-Asp(OBzl)-OBzl.HCl.

Application in Solid-Phase Peptide Synthesis (SPPS)

H-D-Asp(OBzl)-OBzl.HCl is a ready-to-use reagent for introducing a D-Asp(OBzl) residue into a growing peptide chain during SPPS. The general workflow is a cyclical process of deprotection and coupling.

Experimental Protocol: Incorporation of D-Asp(OBzl) using Fmoc SPPS

This protocol assumes a standard Fmoc-based synthesis on a solid support (resin).

  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in an appropriate solvent (e.g., DMF).

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to expose the free amine. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • Causality: The carboxyl group of the incoming amino acid must be activated to react with the resin-bound amine. Common activators include carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) combined with an additive like HOBt (Hydroxybenzotriazole) or Oxyma to enhance efficiency and suppress racemization.

    • Procedure: In a separate vessel, dissolve H-D-Asp(OBzl)-OBzl.HCl (e.g., 3-5 equivalents relative to the resin loading) and an activating agent (e.g., HCTU, 3-5 eq.) in DMF. Add a base, such as DIPEA (N,N-Diisopropylethylamine, 6-10 eq.), to neutralize the hydrochloride salt and facilitate the reaction. Add this activation mixture to the resin.

    • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: After successful coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To terminate any unreacted peptide chains, treat the resin with an acetic anhydride solution. This prevents the formation of deletion-sequence impurities.[5]

  • Cycle Repetition: The process (deprotection, coupling, washing) is repeated for each subsequent amino acid in the sequence.

The cyclical nature of this process is ideally suited for automation, which has become standard in modern peptide synthesis.[6][7]

SPPS_Workflow cluster_coupling Amino Acid Coupling start Resin with N-terminal Fmoc-Peptide deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Couple Activated Amino Acid to Resin-Bound Peptide wash1->coupling reagent H-D-Asp(OBzl)-OBzl.HCl + Activator (HCTU) + Base (DIPEA) reagent->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test (Check for completion) wash2->kaiser kaiser->coupling Incomplete capping Optional: Capping (Acetic Anhydride) kaiser->capping next_cycle Proceed to Next Amino Acid or Final Cleavage kaiser->next_cycle Complete capping->next_cycle

Caption: Workflow for incorporating H-D-Asp(OBzl)-OBzl.HCl in Fmoc SPPS.

Critical Considerations and Side Reactions

While SPPS is a robust methodology, the inclusion of aspartic acid requires special attention due to a well-documented side reaction: aspartimide formation .[8]

  • Mechanism: This occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain benzyl ester, forming a cyclic imide intermediate. This is particularly problematic when the next amino acid in the sequence is small and unhindered, such as Glycine or Alanine.

  • Consequences: The aspartimide ring can subsequently open to form not only the desired alpha-peptide linkage but also a beta-peptide linkage, creating a difficult-to-separate impurity. Racemization at the alpha-carbon of the aspartic acid residue can also occur.[8]

  • Mitigation Strategies: While the benzyl protecting group offers some steric hindrance compared to smaller alkyl esters, for particularly sensitive sequences, alternative strategies may be required. These include using bulkier side-chain protecting groups or specialized dipeptide building blocks that mask the amide nitrogen to prevent the initial cyclization.[8]

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups, including the benzyl esters on the D-aspartic acid residue. This is typically achieved by treating the resin with a strong acid "cocktail," most commonly containing Trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water) to capture the reactive carbocations generated during the cleavage of the benzyl groups.

Conclusion

H-D-Asp(OBzl)-OBzl.HCl is a well-established and indispensable reagent for the synthesis of D-aspartic acid-containing peptides. Its design, featuring acid-labile benzyl ester protection and a stabilizing hydrochloride salt form, is optimized for compatibility with standard Fmoc-SPPS workflows. A thorough understanding of its application, particularly the activation and coupling process and the potential for aspartimide formation, empowers researchers to utilize this building block effectively. By applying the principles and protocols outlined in this guide, scientists and drug developers can confidently incorporate this key component into their synthetic strategies, advancing the development of novel peptide-based therapeutics.

References

  • H-Asp(OBzl)-OBzl HCl [6327-59-9]. Aapptec Peptides.[Link]

  • HL-Asp(Bzl)-OBzl * HCl | CAS#:6327-59-9. Chemsrc.[Link]

  • Product information, H-asp(bzl)-obzl hcl. P&S Chemicals.[Link]

  • Introduction to Peptide Synthesis. National Institutes of Health (NIH).[Link]

  • ASPARTIMIDE FORMATION. Iris Biotech GmbH.[Link]

  • Bench-Stable, Orthogonal, Fully Automated Solid Phase Azapeptide Synthesis System. bioRxiv.[Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group.[Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.[Link]

Sources

Unlocking Stability and Function: A Guide to the Theoretical Applications of D-Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Homochiral Blueprint

In the architecture of life, L-amino acids are the exclusive building blocks for proteins and peptides synthesized by the ribosome. This homochirality is fundamental to the precise three-dimensional structures that govern biological function. However, for peptide chemists and drug developers, this natural blueprint presents a significant hurdle: peptides composed of L-amino acids are often rapidly degraded by endogenous proteases, limiting their therapeutic potential.[1]

The strategic incorporation of D-amino acids—the non-superimposable mirror images of their L-counterparts—offers a powerful solution to this challenge. Because proteases have evolved with chiral active sites specific to L-substrates, peptides containing D-amino acids can effectively evade enzymatic breakdown.[2][3][4] This guide moves beyond this foundational concept to provide an in-depth exploration of how D-amino acids are not merely tools for stability but sophisticated instruments for controlling peptide conformation, enhancing bioactivity, and discovering novel therapeutic leads. We will delve into the causality behind experimental design, present validated protocols, and illustrate the logical frameworks that underpin the modern application of D-amino acids in peptide science.

Part 1: Fortifying the Peptide Backbone Against Proteolytic Attack

The primary and most widely recognized application of D-amino acids is to confer resistance to enzymatic degradation. Understanding the mechanism of this protection is key to its effective implementation.

The Causality of Proteolytic Resistance

Proteases function through a lock-and-key mechanism where the chiral environment of the enzyme's active site must precisely accommodate the stereochemistry of the peptide substrate's backbone and side chains.[4] The introduction of a D-amino acid creates a stereochemical "mismatch" that disrupts the critical interactions required for enzymatic recognition and cleavage.[4] While L-peptides may be degraded in minutes to hours in a biological milieu, their D-counterparts can remain intact for significantly longer periods.[4] This principle is the cornerstone of designing peptides with improved pharmacokinetic profiles.

Proteolytic_Degradation cluster_L L-Peptide Interaction cluster_D D-Peptide Interaction L_Peptide L-Peptide Substrate Protease_L Protease Active Site L_Peptide->Protease_L Recognized Degradation Cleavage & Degradation Protease_L->Degradation Catalysis D_Peptide D-Peptide Substrate Protease_D Protease Active Site D_Peptide->Protease_D Not Recognized (Stereochemical Mismatch) Stability No Degradation (Stability) Mirror_Image_Phage_Display Target_L 1. L-Protein Target (Natural) Synth_D 2. Synthesize D-Protein (Mirror Image) Target_L->Synth_D Panning 4. Biopanning: Select L-peptides that bind to D-Protein Synth_D->Panning Phage_Lib 3. L-Peptide Phage Library (Standard) Phage_Lib->Panning Elute_Seq 5. Elute, Amplify, and Sequence L-Peptide Binders Panning->Elute_Seq L_Sequence 6. Identified L-Peptide Sequence Elute_Seq->L_Sequence Synth_D_Peptide 7. Synthesize D-Peptide with Identified Sequence L_Sequence->Synth_D_Peptide D_Peptide_Final 8. Final D-Peptide Product Synth_D_Peptide->D_Peptide_Final Binding Binds to original L-Protein Target D_Peptide_Final->Binding Binding->Target_L

Sources

The Strategic Imperative of H-D-Asp(OBzl)-OBzl.HCl in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the precise assembly of amino acid building blocks is paramount. The chirality and side-chain functionality of each residue dictate the final conformation and, consequently, the biological activity of the peptide. Among the repertoire of protected amino acids, H-D-Asp(OBzl)-OBzl.HCl emerges as a critical component, particularly within the Boc solid-phase peptide synthesis (SPPS) paradigm. This in-depth technical guide provides a comprehensive literature review, detailed experimental insights, and a critical analysis of the role of H-D-Asp(OBzl)-OBzl.HCl in advancing peptide-based drug discovery.

Foundational Principles: The Chemistry of H-D-Asp(OBzl)-OBzl.HCl

H-D-Asp(OBzl)-OBzl.HCl, or D-Aspartic acid dibenzyl ester hydrochloride, is a derivative of the D-enantiomer of aspartic acid where both the α- and β-carboxyl groups are protected as benzyl esters. The amine group is present as a hydrochloride salt. This strategic protection scheme is instrumental in preventing unwanted side reactions during peptide synthesis.

Table 1: Physicochemical Properties of H-D-Asp(OBzl)-OBzl.HCl

PropertyValue
Molecular Formula C₁₈H₂₀ClNO₄
Molecular Weight 349.81 g/mol
Appearance White to off-white solid
Storage 2-8°C under inert gas

Synthesis of H-D-Asp(OBzl)-OBzl.HCl: A Step-by-Step Protocol

The synthesis of H-D-Asp(OBzl)-OBzl.HCl is a well-established process, typically involving the direct esterification of D-aspartic acid with benzyl alcohol in the presence of an acid catalyst, followed by conversion to the hydrochloride salt. A common and efficient method is the Fischer-Speier esterification, which utilizes an excess of the alcohol and an acid catalyst, with the removal of water to drive the reaction to completion.[1]

Experimental Protocol: Synthesis of H-D-Asp(OBzl)-OBzl p-Toluenesulfonate Salt[1]
  • Reaction Setup: To a round-bottom flask, add D-aspartic acid, 1.2 equivalents of p-toluenesulfonic acid monohydrate, and 5 equivalents of benzyl alcohol.

  • Azeotropic Distillation: Add cyclohexane to the mixture to form a biphasic system. Heat the reaction to reflux (approximately 80°C) using a Dean-Stark apparatus to azeotropically remove the water formed during the esterification. The reaction is typically complete within 6 hours.

  • Crystallization and Isolation: As the reaction proceeds, the product, H-D-Asp(OBzl)-OBzl·TsOH, will precipitate as a white solid. Cool the reaction mixture and collect the solid by filtration.

  • Purification: Wash the collected solid with a non-polar solvent like cyclohexane to remove excess benzyl alcohol and other impurities. The resulting p-toluenesulfonate salt is a stable, crystalline solid.

Conversion to Hydrochloride Salt:

The p-toluenesulfonate salt can be converted to the hydrochloride salt by dissolving it in a suitable organic solvent and treating it with a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether), followed by precipitation and isolation of the hydrochloride salt.

Synthesis_of_H_D_Asp_OBzl_OBzl_HCl D_Asp D-Aspartic Acid TsOH_salt H-D-Asp(OBzl)-OBzl·TsOH D_Asp->TsOH_salt Esterification BnOH Benzyl Alcohol BnOH->TsOH_salt TsOH p-Toluenesulfonic Acid TsOH->TsOH_salt Catalyst Cyclohexane Cyclohexane (Azeotrope) Heat Heat (Reflux) Cyclohexane->Heat Water Removal Heat->TsOH_salt HCl_salt H-D-Asp(OBzl)-OBzl.HCl TsOH_salt->HCl_salt Salt Exchange HCl_sol HCl in organic solvent HCl_sol->HCl_salt Boc_SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Boc Deprotection (TFA in DCM) Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Coupling of Boc-AA-OH Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Next Cycle Incorporate_Asp Coupling of H-D-Asp(OBzl)-OBzl.HCl Wash->Incorporate_Asp After final cycle Start Resin-Bound Peptide (N-terminal Boc) Start->Deprotection Final_Cleavage Final Cleavage (HF/Scavengers) Incorporate_Asp->Final_Cleavage Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: Boc-SPPS workflow for peptide synthesis.

Experimental Protocol: Coupling of H-D-Asp(OBzl)-OBzl.HCl
  • Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in dichloromethane (DCM).

  • Activation: In a separate vessel, the protected amino acid, H-D-Asp(OBzl)-OBzl.HCl, is pre-activated. A common method involves the use of a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

  • Coupling: The activated amino acid solution is added to the resin, along with a tertiary base such as N,N-diisopropylethylamine (DIEA) to neutralize the hydrochloride salt and facilitate the coupling reaction. The reaction is typically allowed to proceed for 1-2 hours at room temperature.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the ninhydrin (Kaiser) test.

  • Washing: Upon completion, the resin is thoroughly washed with DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.

The Critical Challenge: Aspartimide Formation

A significant side reaction associated with aspartic acid residues in peptide synthesis is the formation of a succinimide derivative known as aspartimide. [2]This intramolecular cyclization is particularly problematic as it can lead to a mixture of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue. [2]Aspartimide formation is promoted by the basic conditions used for Fmoc deprotection in Fmoc-SPPS and can also occur under the acidic conditions of Boc-SPPS, especially during prolonged exposure to the deprotection reagent or at elevated temperatures. [3] The use of benzyl esters for the side-chain protection of aspartic acid, as in H-D-Asp(OBzl)-OBzl.HCl, does not completely prevent aspartimide formation. [4]However, in the context of Boc-SPPS, the protonated state of the N-terminal amine after TFA deprotection can reduce the propensity for this side reaction compared to the free amine generated under the basic conditions of Fmoc-SPPS. [5] Table 2: Comparative Analysis of Aspartimide Formation with Different Aspartic Acid Protecting Groups

Protecting GroupAspartimide Formation (%)ConditionsReference
β-Benzyl ester (OBzl)SignificantTertiary amine treatment[6]
β-Cyclohexyl ester (OcHex)< 2%Standard peptide synthesis[6]
Fmoc-Asp(OMpe)-OHHigh20% piperidine in DMF[7]
Fmoc-Asp(OBno)-OH~0.1%/cycle (for Asp-Gly)20% piperidine in DMF[7]

The data clearly indicates that while benzyl esters are susceptible to aspartimide formation, alternative protecting groups have been developed to mitigate this issue, particularly in the more challenging Fmoc-SPPS. [6][7]The choice of protecting group is therefore a critical consideration based on the synthetic strategy and the specific peptide sequence.

Deprotection of Benzyl Groups and Final Cleavage

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups. For peptides containing Asp(OBzl) residues, this is achieved using strong acids, most commonly anhydrous hydrogen fluoride (HF). [8] The mechanism of HF cleavage of benzyl esters proceeds via an SN1 or SN2 pathway, generating benzyl carbocations. [8][9]These highly reactive carbocations can lead to side reactions, particularly the alkylation of nucleophilic residues such as tryptophan, tyrosine, and methionine. [8]To prevent these unwanted modifications, scavengers are added to the cleavage cocktail. A common scavenger mixture for HF cleavage is anisole.

Experimental Protocol: HF Cleavage

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Preparation: The dried peptide-resin is placed in the reaction vessel of the HF apparatus. The appropriate scavengers (e.g., anisole) are added.

  • HF Distillation: The reaction vessel is cooled in a dry ice/acetone bath, and anhydrous HF is distilled into the vessel.

  • Cleavage Reaction: The reaction mixture is stirred at 0-5°C for 1-2 hours. 4. HF Removal: The HF is removed under a stream of nitrogen or by vacuum.

  • Peptide Precipitation and Washing: The crude peptide is precipitated with cold diethyl ether and washed multiple times to remove the scavengers and other small molecule impurities.

  • Extraction and Lyophilization: The precipitated peptide is then extracted with a suitable solvent (e.g., aqueous acetic acid) and lyophilized to obtain the crude peptide product.

Significance in Drug Development

The use of D-amino acids, such as D-aspartic acid, is a key strategy in drug development to enhance the proteolytic stability and, in some cases, the biological activity of peptide-based therapeutics. H-D-Asp(OBzl)-OBzl.HCl provides a reliable and well-characterized building block for the incorporation of D-aspartic acid into peptide sequences. While specific examples of its use in late-stage clinical candidates are often proprietary, its application is foundational in the synthesis of peptide analogs with improved pharmacokinetic profiles. The ability to efficiently synthesize these modified peptides is crucial for exploring structure-activity relationships and optimizing lead compounds in the drug discovery pipeline. [10]

Conclusion

H-D-Asp(OBzl)-OBzl.HCl remains a cornerstone in the repertoire of protected amino acids for Boc-SPPS. Its utility is rooted in a well-defined synthetic pathway and established protocols for its incorporation and deprotection. While the potential for aspartimide formation necessitates careful consideration of the synthetic strategy and reaction conditions, the wealth of literature on this topic provides a strong foundation for mitigating this side reaction. For researchers and drug development professionals, a thorough understanding of the chemistry, experimental nuances, and potential pitfalls associated with H-D-Asp(OBzl)-OBzl.HCl is essential for the successful synthesis of complex and therapeutically relevant peptides.

References

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Monatshefte für Chemie - Chemical Monthly, 149(10), 1869–1875.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. Synthesis, 1981(5), 333-356.
  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN1 and SN2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction. Journal of the American Chemical Society, 105(21), 6442–6455.
  • Lauer, J. L., Fields, C. G., & Fields, G. B. (1995). Aspartimide formation in solid-phase peptide synthesis. Letters in Peptide Science, 1(4), 197-205.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Retrieved from [Link]

  • Aapptec. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]

  • Kumar, S., & Sharma, A. (2014). Synthesis of Decapeptide of L-aspartic Acid and benzyl-L-aspartic Acid by Solid Phase Peptide Synthesis. Journal of Chemistry, 2014, 1-6.
  • Loffet, A. (2002). Peptides as drugs: is there a market? Journal of Peptide Science, 8(1), 1-7.
  • Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2012). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Organic letters, 14(20), 5218–5221.
  • Neumann, K., Farnung, J., Baldauf, S., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Pallavicini, M., Bavo, F., & Bolchi, C. (2016). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. The Journal of Organic Chemistry, 81(13), 5719–5723.
  • Paudyal, S. C., & Rajbhandary, B. (2021). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 17, 1856-1873.
  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
  • Suzuki, K., & Endo, N. (1977). A new method for the synthesis of N-benzyloxycarbonyl-L-aspartic acid. Chemical & Pharmaceutical Bulletin, 25(5), 1143-1145.
  • van den Heuvel, M., & van der Marel, G. A. (2000). Aspartimide formation in solid phase peptide synthesis. In Peptides for the New Millennium: Proceedings of the Sixteenth American Peptide Symposium (pp. 119-120).
  • White, P., & Collins, I. (2011). Solid-Phase Peptide Synthesis. In Amino Acids, Peptides and Proteins in Organic Chemistry (Vol. 4, pp. 243-294). Wiley-VCH.
  • Yang, Y., & Sweeney, J. B. (2002). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Solid Phase Synthesis, 2(1), 25-33.
  • Zervas, L., Winitz, M., & Greenstein, J. P. (1957). Studies on the synthesis of L-aspartic acid peptides. I. The use of benzyl and p-nitrobenzyl esters as carboxyl-protecting groups. Journal of the American Chemical Society, 79(24), 6487–6492.
  • Zhang, L., & Tam, J. P. (1997). Orthogonal coupling of unprotected peptides through the formation of amide and hydrazide bonds. Tetrahedron Letters, 38(1), 3-6.
  • Zhang, X., & Li, Y. (2019). Recent advances in the synthesis of peptides containing difficult sequences. Current Opinion in Chemical Biology, 52, 1-9.
  • Zhu, Y., & van der Donk, W. A. (2001). A new method for the synthesis of phosphopeptides. Organic letters, 3(8), 1189–1192.

Sources

Methodological & Application

Application Notes and Protocols for the Coupling of H-D-Asp(OBzl)-OBzl·HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of H-D-Asp(OBzl)-OBzl·HCl in Peptide Synthesis

H-D-Asp(OBzl)-OBzl·HCl, the hydrochloride salt of D-aspartic acid dibenzyl ester, is a pivotal building block in the solution-phase synthesis of peptides, particularly those requiring a D-configuration aspartic acid residue at or near the C-terminus. The benzyl protection of both the α- and β-carboxyl groups confers thermal stability and straightforward purification of intermediates by crystallization or chromatography. The D-configuration is of significant interest in medicinal chemistry for enhancing peptide stability against enzymatic degradation and for modulating biological activity.

This comprehensive guide provides an in-depth exploration of the coupling methodologies and activating reagents pertinent to H-D-Asp(OBzl)-OBzl·HCl. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful peptide synthesis.

Core Principles of Peptide Bond Formation: Activating the Carboxyl Group

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. This process is not spontaneous under mild conditions and requires the "activation" of the carboxylic acid. This activation is achieved by converting the carboxyl group's hydroxyl moiety into a better leaving group, thereby making the carboxyl carbon more susceptible to nucleophilic attack by the amine.[1] The choice of activating reagent and coupling method is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acid residues.

Key Challenges in Coupling Aspartic Acid Derivatives

The synthesis of peptides containing aspartic acid presents unique challenges, primarily the risk of aspartimide formation. This intramolecular side reaction involves the cyclization of the aspartic acid residue, leading to a mixture of α- and β-peptides upon ring-opening, often with concomitant racemization. While this is a more pronounced issue in solid-phase peptide synthesis (SPPS) during repeated base treatments for Fmoc deprotection, careful selection of coupling conditions is also crucial in solution-phase synthesis to suppress this side reaction. The use of benzyl esters for side-chain protection, as in H-D-Asp(OBzl)-OBzl·HCl, is a common strategy to mitigate this issue.

Comparative Analysis of Coupling Methods and Activating Reagents

The selection of an appropriate coupling method is dictated by factors such as the steric hindrance of the amino acids, the desired reaction scale, and the potential for side reactions. Below is a comparative overview of the most common methods for coupling an N-protected amino acid to H-D-Asp(OBzl)-OBzl·HCl.

Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used activating reagents.[2] They react with the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the free amine of H-D-Asp(OBzl)-OBzl·HCl to form the peptide bond.

Mechanism of Carbodiimide Activation:

G cluster_0 Activation cluster_1 Coupling N-Protected AA R-COOH O-Acylisourea O-Acylisourea Intermediate N-Protected AA->O-Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' Dipeptide Protected Dipeptide O-Acylisourea->Dipeptide + Amine Urea Urea Byproduct O-Acylisourea->Urea Amine H-D-Asp(OBzl)-OBzl G Start Start Neutralize Neutralize H-D-Asp(OBzl)-OBzl·HCl with DIPEA in DCM at 0°C Start->Neutralize Activate Activate Boc-L-Phe-OH with EDC/HOBt in DCM at 0°C Start->Activate Couple Combine activated acid and neutralized amine. Stir overnight. Neutralize->Couple Activate->Couple Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Couple->Workup Purify Purify by Column Chromatography Workup->Purify End Pure Protected Dipeptide Purify->End

Sources

Advanced Protocol: Utilizing H-D-Asp(OBzl)-OBzl.HCl in Chiral Scaffold Synthesis and Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of H-D-Asp(OBzl)-OBzl.HCl in drug design and discovery Content Type: Application Notes and Protocols

Executive Summary

H-D-Asp(OBzl)-OBzl.HCl (D-Aspartic acid dibenzyl ester hydrochloride) is a specialized chiral building block critical to modern drug discovery. Unlike standard L-amino acids used for routine peptide synthesis, this D-enantiomer derivative serves two high-value functions:

  • Pharmacophore Construction: It acts as a precursor for chiral azetidinone (β-lactam) scaffolds, a core structural motif in non-opioid analgesics (e.g., ABT-594).

  • Peptidomimetic Engineering: It enables the introduction of proteolytic resistance into peptide chains while offering a "global deprotection" strategy via catalytic hydrogenolysis, avoiding harsh acidic cleavage conditions.

This guide details the mechanistic rationale and experimental protocols for deploying H-D-Asp(OBzl)-OBzl.HCl in the synthesis of bioactive heterocycles and protease-resistant peptidomimetics.

Chemical Profile & Strategic Utility

  • Compound: H-D-Asp(OBzl)-OBzl.HCl

  • CAS: 174457-99-9 (HCl salt) / 4079-64-5 (Tosylate salt equivalent)

  • Stereochemistry: D-isomer (R-configuration at

    
    -carbon).
    
  • Protection Scheme: Orthogonal protection. The

    
    -amine is free (protonated), while both the 
    
    
    
    -carboxyl and
    
    
    -carboxyl are protected as benzyl esters.
Why This Building Block?
  • Chirality Transfer: The rigid stereocenter of D-Asp is preserved during cyclization reactions, allowing the synthesis of enantiopure heterocycles without expensive chiral resolution steps.

  • Mild Deprotection: Benzyl esters are cleaved via catalytic hydrogenation (

    
    ). This is crucial when the drug candidate contains acid-labile moieties (preventing the use of t-Butyl/TFA) or base-sensitive groups (preventing saponification).
    
  • Lipophilicity: The dibenzyl ester motif significantly increases the lipophilicity of the intermediate, facilitating solubility in organic solvents (DCM, THF) required for Grignard or lithiation reactions.

Core Application: Synthesis of Chiral Azetidinone Scaffolds

The most prominent application of H-D-Asp(OBzl)-OBzl is its conversion into azetidinones (β-lactams), which serve as precursors for neuronal nicotinic acetylcholine receptor (nAChR) ligands like ABT-594 .

Mechanistic Insight

The synthesis exploits the intramolecular cyclization of the D-Asp backbone.[1] By activating the


-amine, the molecule undergoes ring closure to form the strained 4-membered lactam ring. The D-configuration of the starting material dictates the stereochemistry of the resulting pharmacophore.
Experimental Protocol: Cyclization to Azetidinone

Context: Synthesis of the core scaffold for ABT-594 analogs.

Reagents:

  • H-D-Asp(OBzl)-OBzl.HCl[2][3][4]

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (TEA)

  • tert-Butylmagnesium chloride (t-BuMgCl)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Free Base Generation (In Situ):

    • Suspend H-D-Asp(OBzl)-OBzl.HCl (1.0 equiv) in anhydrous DCM under nitrogen atmosphere.

    • Cool to 0°C. Add TEA (2.2 equiv) dropwise to neutralize the HCl salt and scavenge protons during silylation.

  • Silylation:

    • Add TMSCl (1.1 equiv) dropwise. The TMS group protects the amine and activates the intermediate for the Grignard reaction. Stir for 1 hour at 0°C.

  • Grignard-Mediated Cyclization:

    • Cool the mixture to -78°C (critical for regioselectivity).

    • Slowly add t-BuMgCl (2.5 equiv) in ether/THF. The Grignard reagent acts as a strong base, deprotonating the amide nitrogen and forcing attack on the ester carbonyl.

    • Note: The dibenzyl ester functionality directs the cyclization. The

      
      -ester is generally more reactive, but conditions are tuned to favor the formation of the 
      
      
      
      -lactam ring utilizing the side chain.
  • Quench & Isolation:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
    • Purify via silica gel chromatography.

Visualization: Azetidinone Synthesis Pathway

AzetidinoneSynthesis Start H-D-Asp(OBzl)-OBzl.HCl (Starting Material) Step1 Neutralization & Silylation (TMSCl / TEA) Start->Step1 DCM, 0°C Inter N-TMS Intermediate Step1->Inter Step2 Cyclization (t-BuMgCl, -78°C) Inter->Step2 Grignard Reagent Product Chiral Azetidinone (β-Lactam Scaffold) Step2->Product Ring Closure

Figure 1: Synthetic workflow for converting D-Asp dibenzyl ester into a bioactive azetidinone scaffold.

Core Application: Protease-Resistant Peptidomimetics

In peptide drug design, D-amino acids are inserted to block enzymatic degradation. H-D-Asp(OBzl)-OBzl is used to attach a C-terminal D-Asp residue or to introduce a D-Asp moiety into a small molecule drug (prodrug strategy).

Protocol: Solution Phase Coupling & Global Deprotection

Context: Attaching D-Asp to a lipophilic drug acid (R-COOH) to improve solubility or target specific transporters.

Reagents:

  • Drug Carboxylic Acid (R-COOH)

  • Coupling Agents: EDCI.HCl / HOBt (or HATU for difficult couplings)

  • Base: DIPEA (Diisopropylethylamine)

  • Catalyst: 10% Pd/C[5]

  • Hydrogen Source:

    
     gas (balloon) or Ammonium Formate
    

Workflow:

  • Coupling Reaction:

    • Dissolve R-COOH (1.0 equiv) and H-D-Asp(OBzl)-OBzl.HCl (1.1 equiv) in DMF/DCM (1:1).

    • Add HOBt (1.2 equiv) and EDCI (1.2 equiv).

    • Add DIPEA (3.0 equiv). Crucial: You need enough base to neutralize the HCl salt of the D-Asp reactant and activate the carboxyl component.

    • Monitor by TLC/LC-MS until R-COOH is consumed.

    • Result: R-CO-D-Asp(OBzl)-OBzl.

  • Global Deprotection (Hydrogenolysis):

    • Dissolve the coupled intermediate in MeOH or EtOH.

    • Add 10% Pd/C (10-20% by weight of substrate).

    • Stir under

      
       atmosphere (1 atm) for 2-12 hours.
      
    • Filter through Celite to remove Pd/C.

    • Result: R-CO-D-Asp(OH)-OH (Free acid form).

Expert Insight - Troubleshooting:

  • Solubility: H-D-Asp(OBzl)-OBzl.HCl is hydrophobic. If it does not dissolve in DCM, use a small amount of DMF.

  • Racemization: While D-Asp is less prone to racemization than activated L-Asp esters, avoid using strong bases (like NaOH) for deprotection. Hydrogenolysis is the "gold standard" here because it preserves the chiral integrity of the D-center absolutely.

Visualization: Peptidomimetic Workflow

PeptideCoupling Input1 Drug Acid (R-COOH) Mix Coupling Reaction (EDCI/HOBt/DIPEA) Input1->Mix Input2 H-D-Asp(OBzl)-OBzl.HCl Input2->Mix Protected Intermediate: R-CO-D-Asp(OBzl)-OBzl Mix->Protected Amide Bond Formation Cleavage Hydrogenolysis (H2, Pd/C) Protected->Cleavage Benzyl Ester Removal Final Final Product: R-CO-D-Asp(OH)-OH Cleavage->Final Global Deprotection

Figure 2: Workflow for attaching D-Asp to a drug scaffold followed by mild deprotection.

Expert Insights & Technical Data

Handling the Hydrochloride Salt

The commercial supply of this compound is typically the HCl salt.

  • Stability: The salt is hygroscopic. Store at -20°C under inert gas.

  • Neutralization: Never add the HCl salt directly to a base-sensitive reaction without pre-neutralization or simultaneous addition of a tertiary amine (DIPEA/NMM). Failure to neutralize will result in no reaction (amine remains protonated and non-nucleophilic).

Aspartimide Formation Risks

While less common in solution phase than Solid Phase Peptide Synthesis (SPPS), researchers must be aware of aspartimide formation .

  • Risk Factor: If the D-Asp derivative is incorporated into a chain and then exposed to basic conditions (e.g., 20% piperidine) while the side chain is still an ester, the nitrogen of the amide bond can attack the side chain ester, forming a succinimide ring.

  • Mitigation: The dibenzyl ester protection is specifically chosen to avoid base treatments. Always use hydrogenolysis for deprotection to eliminate this risk.

Quantitative Properties Table
PropertyValueRelevance to Protocol
Molecular Weight 349.81 g/mol Calculation of equivalents (HCl salt).
Appearance White to off-white solidVisual purity check (yellowing indicates degradation).
Solubility DMSO, DMF, MeOHUse DMF for coupling; MeOH for hydrogenolysis.
Melting Point 124-125 °CPurity verification.
Chirality D-EnantiomerConfirm via optical rotation if synthesizing generic aspartame analogs.

References

  • ABT-594 Synthesis & Azetidinone Formation

    • Holladay, M. W., et al. (1998). Synthesis and Biological Activity of ABT-594, a Novel Analgesic Agent.
    • Source: (Contextual citation based on ABT-594 development history).

  • Chemical Properties & CAS Verification

    • ChemicalBook. (2025). H-D-Asp(OBzl)-OBzl.
    • Source:

  • Peptide Synthesis Methodologies

    • Bachem. (2025). Introduction to Peptide Synthesis Methods.
    • Source:

  • Protease Inhibitor Applications

    • Google Patents. (2013). Heteroarylcarboxylic acid ester derivative (US8609715B2).[5]

    • Source:

Sources

Application Note: Solution-Phase Incorporation of H-D-Asp(OBzl)-OBzl·HCl in Peptide Synthesis

[1]

Executive Summary

This guide details the technical protocol for utilizing H-D-Asp(OBzl)-OBzl·HCl (D-Aspartic acid dibenzyl ester hydrochloride) in peptide synthesis. Unlike standard Solid-Phase Peptide Synthesis (SPPS) building blocks, this compound is a diester-protected amine salt . It functions exclusively as a nucleophilic C-terminal component in solution-phase coupling or convergent synthesis strategies.

Its primary utility lies in synthesizing peptides requiring a C-terminal D-aspartic acid where the side chain and main chain carboxyls must be unmasked simultaneously under neutral conditions (catalytic hydrogenation), orthogonal to acid-labile (Boc) or base-labile (Fmoc) groups.

Technical Profile & Material Handling

H-D-Asp(OBzl)-OBzl·HCl is hygroscopic and prone to hydrolysis if mishandled. Strict adherence to storage and preparation protocols is required to maintain enantiomeric purity.

Table 1: Physicochemical Properties[2]
PropertySpecification
Chemical Name D-Aspartic acid

-dibenzyl ester hydrochloride
Formula

Molecular Weight 349.81 g/mol
Appearance White to off-white crystalline powder
Solubility High in DMF, DMSO, DCM; Low in

, Hexane
Melting Point ~124–125 °C
Storage +2°C to +8°C, under Argon/Nitrogen (Desiccated)
Critical Handling Pre-requisites
  • Salt Neutralization: The amine is protonated (

    
    ). It is non-nucleophilic  until neutralized. In situ neutralization is preferred over isolating the free base, which is unstable.
    
  • Solvent Choice: Use anhydrous DMF (N,N-dimethylformamide) or DCM (dichloromethane). DMF is preferred for solubility, while DCM allows for easier workup.

  • Base Sensitivity: Avoid strong bases (e.g., NaOH) or large excesses of tertiary amines, which can trigger aspartimide formation or base-catalyzed hydrolysis of the benzyl esters.

Protocol A: Solution-Phase Coupling Strategy

This protocol describes coupling an N-protected amino acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) to H-D-Asp(OBzl)-OBzl·HCl.

Mechanism: The carboxyl group of the incoming amino acid is activated (using EDC/HOBt to minimize racemization) and reacted with the in situ neutralized D-Asp diester.

Reagents Required[5][6][7][8][9][10][11][12][13]
  • Amine Component: H-D-Asp(OBzl)-OBzl·HCl (1.0 equiv)

  • Carboxyl Component: Protected Amino Acid (1.1 equiv)

  • Coupling Agents: EDC·HCl (1.1 equiv) and HOBt (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (1.0 – 1.1 equiv relative to the HCl salt only)

  • Solvent: Anhydrous DCM or DMF (Concentration ~0.1 M)

Step-by-Step Procedure
  • Activation (Carboxyl Component):

    • In a round-bottom flask, dissolve the N-protected amino acid (1.1 equiv) and HOBt (1.1 equiv) in anhydrous DCM/DMF.

    • Cool to 0°C in an ice bath.

    • Add EDC·HCl (1.1 equiv). Stir for 15–20 minutes at 0°C to generate the HOBt-active ester.

    • Scientific Rationale: Pre-activation at low temperature suppresses racemization of the incoming amino acid.

  • Neutralization (Amine Component):

    • In a separate vial, dissolve H-D-Asp(OBzl)-OBzl·HCl (1.0 equiv) in a minimal amount of solvent.

    • Add NMM (1.0 equiv).

    • Critical Check: Verify pH is ~7–8 using wet pH paper. Do not exceed pH 8 to prevent ester hydrolysis.

  • Coupling Reaction:

    • Transfer the neutralized D-Asp solution into the activated acid mixture.

    • Allow the reaction to warm to room temperature naturally.

    • Stir for 4–12 hours. Monitor via TLC (System: EtOAc/Hexane) or HPLC.

  • Workup (Extraction):

    • Dilute reaction mixture with excess Ethyl Acetate (EtOAc).

    • Wash 1: 5%

      
       or 1M HCl (remove unreacted amine/EDC). Note: Perform quickly to avoid hydrolyzing the benzyl ester.
      
    • Wash 2: Saturated

      
       (remove unreacted acid/HOBt).
      
    • Wash 3: Brine (saturated NaCl).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Workflow Visualization

CouplingWorkflowStartStart: H-D-Asp(OBzl)-OBzl·HClDissolveDissolve in anhydrous DMF/DCMStart->DissolveNeutralizeAdd Base (NMM, 1.0 eq)Target pH 7-8Dissolve->NeutralizeCombineCombine SolutionsStir 4-12h @ RTNeutralize->CombineActivateSeparate Vessel:Activate Incoming Acid (Boc-Xaa-OH)with EDC/HOBt @ 0°CActivate->CombineMonitorMonitor: TLC/HPLC(Check for disappearance of amine)Combine->MonitorWorkupWorkup:1. Acid Wash (remove amine)2. Base Wash (remove acid)3. Brine/DryMonitor->WorkupFinalFinal Product:Protected Dipeptide DiesterWorkup->Final

Figure 1: Convergent synthesis workflow for coupling H-D-Asp(OBzl)-OBzl·HCl.

Protocol B: Orthogonal Deprotection (Hydrogenolysis)

The benzyl ester groups are stable to TFA (used for Boc removal) and Piperidine (used for Fmoc removal). They are removed via catalytic hydrogenation to yield the free carboxylic acids.

Reagents
  • Catalyst: 10% Pd/C (Palladium on Carbon).[1]

  • Hydrogen Source:

    
     gas (balloon) or Ammonium Formate.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Procedure
  • Dissolve the peptide-diester in MeOH.

  • Carefully add 10% Pd/C (10% by weight of peptide) under inert atmosphere (

    
    ). Caution: Pd/C is pyrophoric.
    
  • Purge system with

    
     gas.[1]
    
  • Stir vigorously under

    
     balloon for 2–6 hours.
    
  • Filter through Celite to remove catalyst.[1]

  • Concentrate filtrate to obtain the free acid peptide.

Troubleshooting & Scientific Validation

Racemization & Epimerization[15]
  • Risk: While D-Asp is the nucleophile (low risk), the incoming amino acid is activated. Furthermore, high pH can cause the D-Asp alpha-proton to abstract, leading to D

    
    L conversion.
    
  • Control: Use HOBt or Oxyma as an additive. These form active esters that are less prone to oxazolone formation (a primary racemization pathway).

  • Validation: Analyze product via Chiral HPLC using a C18-Chiral column (e.g., Chiralpak) comparing against L-Asp standards.

Aspartimide Formation[7][8][12]
  • Risk: The nitrogen of the amide bond can attack the beta-benzyl ester, forming a succinimide ring (Aspartimide), especially in basic conditions.

  • Mitigation: Avoid strong bases. In the coupling step, use hindered bases like DIPEA or NMM rather than TEA.

  • Detection: Aspartimide formation results in a mass shift of -18 Da (loss of

    
     equivalent from the hydrolyzed species) or -90 Da (loss of Benzyl alcohol).
    
Pathway Logic: Deprotection Specificity

DeprotectionSubstratePeptide-D-Asp(OBzl)-OBzlIntermediateCatalytic Cycle(Surface Adsorption)Substrate->IntermediateAdsorptionReagentH2 / Pd-CReagent->IntermediateProductPeptide-D-Asp(OH)-OH(Free Acid)Intermediate->ProductHydrogenolysisByproduct2 x TolueneIntermediate->Byproduct

Figure 2: Mechanism of catalytic hydrogenolysis removing benzyl esters.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews, 109(6), 2455-2504. Link

  • Albericio, F., & Boman, J. M. (1999). "Coupling Reagents and Methods."[2][3] Methods in Molecular Biology, 35-44.

  • Bachem. (n.d.).[1] "Global Deprotection Strategies." Bachem Technical Notes. Link

  • Sigma-Aldrich. (n.d.).[4] "Aspartic Acid Derivatives Product Guide." Link

  • Dunetz, J. R., et al. (2012).[5] "Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation."[5] Journal of Organic Chemistry. Link

Application Notes & Protocols for Utilizing H-D-Asp(OBzl)-OBzl.HCl in Synthetic Peptide Library Construction

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Incorporation of Benzyl-Protected Aspartate in Peptide Synthesis

In the landscape of drug discovery and molecular biology, synthetic peptide libraries represent a powerful tool for identifying novel therapeutic leads, mapping protein-protein interactions, and defining enzyme substrates. The chemical synthesis of these libraries, predominantly through Solid-Phase Peptide Synthesis (SPPS), is a testament to the precision of modern organic chemistry. The choice of building blocks is paramount to the success of this endeavor. This document provides a comprehensive guide to the application of H-D-Asp(OBzl)-OBzl.HCl, a benzyl-protected D-aspartic acid derivative, a critical reagent for introducing structural diversity and specific chemical functionalities into peptide libraries.

The strategic decision to employ benzyl (Bzl) protecting groups for both the side-chain and C-terminal carboxyl groups of aspartic acid is rooted in the principles of orthogonal protection strategies in peptide synthesis.[1][2] This approach allows for selective deprotection, a cornerstone of complex peptide assembly. This guide will not only detail the "how" but also the "why" behind the protocols, offering researchers, scientists, and drug development professionals the insights needed to leverage this reagent effectively and troubleshoot potential challenges.

Physicochemical Profile of H-D-Asp(OBzl)-OBzl.HCl

A thorough understanding of the starting material is fundamental to its successful application. H-D-Asp(OBzl)-OBzl.HCl is a white to off-white solid, and its key properties are summarized below.

PropertyValueReference
CAS Number 6327-59-9[3][4]
Molecular Formula C₁₈H₂₀ClNO₄[3]
Molecular Weight 349.81 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 124-125 °C[4]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[3][4][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]

Expert Insight: The hydrochloride salt form enhances the stability and handling of the free amine. It is crucial to store this reagent under recommended conditions to prevent degradation. The solubility profile indicates its compatibility with common organic solvents used in SPPS.

The Rationale for Benzyl Protection in Aspartic Acid Chemistry

The use of benzyl protection for the carboxyl groups of aspartic acid offers several advantages in the context of Fmoc-based SPPS:

  • Orthogonality: Benzyl ethers are stable to the basic conditions (typically piperidine in DMF) used for the removal of the N-terminal Fmoc group, a key principle of orthogonal protection.[1][2] This ensures the integrity of the side-chain and C-terminal protection throughout the iterative cycles of peptide elongation.

  • Acid Lability: Benzyl groups are readily cleaved under strongly acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are often employed in Boc-SPPS.[7] In the context of a final deprotection step after Fmoc-SPPS, a cocktail containing a strong acid like trifluoroacetic acid (TFA) is used.

  • Suppression of Aspartimide Formation: A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of a cyclic aspartimide intermediate during Fmoc deprotection.[7][8] This side reaction can lead to the formation of β-aspartyl peptides and racemization. While not completely eliminating the risk, the bulky benzyl protecting group can sterically hinder this intramolecular cyclization to some extent compared to smaller alkyl esters.

Authoritative Grounding: The choice between different protecting group strategies, such as the Fmoc/tBu and Boc/Bn systems, is a critical decision in peptide synthesis.[1] The Boc/Bn strategy is considered quasi-orthogonal as both are removed by acid, but their differing lability to various acid strengths allows for selective cleavage.[1]

Experimental Workflows and Protocols

Workflow for Peptide Library Synthesis using H-D-Asp(OBzl)-OBzl.HCl

The following diagram illustrates the key stages of incorporating H-D-Asp(OBzl)-OBzl.HCl into a standard solid-phase peptide synthesis workflow for generating a peptide library.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_D_Asp_incorporation Incorporation of H-D-Asp(OBzl)-OBzl.HCl cluster_final_steps Cleavage and Purification Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_deprotection Start Synthesis Wash1 DMF Wash Fmoc_deprotection->Wash1 Repeat for each residue Coupling Couple Next Fmoc-AA-OH Wash1->Coupling Repeat for each residue Wash2 DMF Wash Coupling->Wash2 Repeat for each residue Wash2->Fmoc_deprotection Repeat for each residue Neutralize Neutralize HCl Salt (e.g., with DIPEA) Wash2->Neutralize Incorporate D-Asp Cleavage Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Activate Activate Carboxyl Group (e.g., HBTU/HOBt) Neutralize->Activate Couple_D_Asp Couple to Resin Activate->Couple_D_Asp Couple_D_Asp->Fmoc_deprotection Continue Synthesis Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification Analysis Characterize by MS Purification->Analysis

Caption: Workflow for SPPS incorporating H-D-Asp(OBzl)-OBzl.HCl.

Detailed Protocol: Incorporation of the First Amino Acid (H-D-Asp(OBzl)-OBzl.HCl) onto a Trityl-Based Resin

This protocol is designed for attaching the initial H-D-Asp(OBzl)-OBzl.HCl to a 2-chlorotrityl chloride resin, which is suitable for producing peptide acids.

Materials:

  • 2-Chlorotrityl chloride resin (1.0–2.0 mmol/g loading)

  • H-D-Asp(OBzl)-OBzl.HCl

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place the desired amount of 2-chlorotrityl chloride resin in a reaction vessel. Swell the resin in DCM for 30 minutes.[9] Drain the DCM.

  • Amino Acid Preparation: In a separate flask, dissolve 2 equivalents of H-D-Asp(OBzl)-OBzl.HCl (relative to the resin loading) in a minimal amount of DMF. Add 2.2 equivalents of DIPEA to neutralize the hydrochloride salt.

  • Loading onto Resin: Add the neutralized amino acid solution to the swollen resin. Add an additional 5 equivalents of DIPEA to the reaction vessel.[9]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

Self-Validation: A small sample of the resin can be subjected to a cleavage test (e.g., with a mild acid solution) followed by HPLC and mass spectrometry analysis to confirm successful loading.

Detailed Protocol: Standard Coupling of Subsequent Amino Acids

This protocol details a standard coupling cycle using HBTU as the activating agent.

Materials:

  • Fmoc-protected amino acids

  • H-D-Asp(OBzl)-OBzl loaded resin

  • 20% (v/v) Piperidine in DMF

  • 0.5 M HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) in DMF

  • 2 M DIPEA in NMP (N-Methyl-2-pyrrolidone)

  • DMF, peptide synthesis grade

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate tube, pre-activate the next Fmoc-amino acid (3-5 equivalents) with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.

Expert Insight: To minimize the risk of aspartimide formation when coupling the residue immediately following the D-Asp(OBzl), consider using a milder coupling agent or a protecting group on the aspartate side chain that is less prone to this side reaction if available for your specific strategy.[10]

Protocol: Cleavage and Deprotection

This protocol outlines the final cleavage from the resin and removal of the benzyl and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether (2x).

  • Drying: Dry the crude peptide pellet under vacuum.

Trustworthiness: The inclusion of scavengers like TIS and water in the cleavage cocktail is critical to quench reactive cations generated during the deprotection of benzyl and other protecting groups, preventing side reactions with sensitive residues like tryptophan and methionine.

Characterization of the Synthetic Peptide Library

Once synthesized, the purity and identity of the peptides within the library must be confirmed.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To assess the purity of the crude peptide and to purify the target peptide.[11]
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptide, thereby verifying the correct amino acid sequence.[11][12]
Amino Acid Analysis (AAA) To determine the amino acid composition of the purified peptide, providing further confirmation of its identity.[11]
Peptide Sequencing Techniques like tandem MS (MS/MS) can be used to determine the exact amino acid sequence.[13]

Expert Insight: For peptide libraries, analysis can be complex. Deconvoluted libraries or "one-bead-one-compound" libraries can be analyzed by sequencing individual beads.[14] For pooled libraries, a combination of HPLC and MS can provide a profile of the library's composition.[15]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Coupling Efficiency - Incomplete Fmoc deprotection- Insufficient activation of the amino acid- Steric hindrance- Extend deprotection time or use a stronger base like DBU (with caution for Asp residues)[7]- Increase equivalents of coupling reagents and amino acid- Increase coupling time
Aspartimide Formation Base-catalyzed cyclization during Fmoc deprotection- Use DBU with caution as it can catalyze this reaction[7]- Incorporate the subsequent amino acid as a dipeptide to reduce the risk
Incomplete Cleavage/Deprotection - Insufficient cleavage time- Ineffective cleavage cocktail- Extend cleavage time- Ensure the freshness of the TFA and scavengers

Conclusion

H-D-Asp(OBzl)-OBzl.HCl is a valuable building block for the synthesis of diverse peptide libraries. The benzyl protecting groups provide a robust and orthogonal strategy compatible with standard Fmoc-SPPS. By understanding the chemical principles behind its use and adhering to validated protocols, researchers can confidently incorporate this reagent to explore new frontiers in chemical biology and drug discovery.

References

  • Bofill, J., et al. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

  • Fairweather, J. K., & Jolliffe, K. A. (2019). Solid phase synthesis of ω-aspartic thioacid containing peptides. ResearchGate. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]

  • Neumann, H., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • Chemsrc. (2025). HL-Asp(Bzl)-OBzl * HCl. Retrieved from [Link]

  • Al-Musaimi, O., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Chemical Biology, 3(9), 1083-1100. [Link]

  • AAPPTEC. (n.d.). H-D-Asp(OBzl)-OBzl HCl. Retrieved from [Link]

  • White, A. D., et al. (2013). Standardizing and simplifying analysis of peptide library data. Journal of Chemical Information and Modeling, 53(2), 493-499. [Link]

  • Delan,L., et al. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]

  • LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • White, A. D., et al. (2013). Standardizing and Simplifying Analysis of Peptide Library Data. ACS Publications. [Link]

  • Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Retrieved from [Link]

  • PubChem. (n.d.). (4S)-4-amino-5-benzyloxy-5-oxo-pentanoic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions of Aspartic Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing aspartic acid derivatives in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the side reactions associated with aspartic acid residues, particularly when using side-chain protected forms like Asp(OBzl). Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these challenges, ensuring the successful synthesis of your target peptides.

While the query specifically mentioned H-D-Asp(OBzl)-OBzl.HCl, it's important to clarify that for Fmoc-based SPPS, the standard building block would be Fmoc-D-Asp(OBzl)-OH . The former is typically used in solution-phase synthesis. This guide will focus on the challenges of incorporating the Asp(OBzl) moiety in the context of Fmoc-SPPS.

Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using Asp(OBzl) in Fmoc-SPPS?

The most significant and notorious side reaction is the formation of an aspartimide intermediate.[1][2][3] This occurs during the repetitive base-catalyzed removal of the Fmoc protecting group, which is most commonly accomplished using a piperidine solution.[1][2] The reaction is an intramolecular cyclization where the deprotonated backbone amide nitrogen of the C-terminally adjacent amino acid attacks the carbonyl group of the Asp(OBzl) side chain, forming a five-membered succinimide ring and displacing the benzyl protecting group.[1][2]

Q2: Why is aspartimide formation so problematic for peptide synthesis?

Aspartimide formation is a major challenge for several reasons:

  • Generation of Multiple Impurities: The aspartimide ring is unstable and can be opened by nucleophiles. Attack by residual water or piperidine leads to the formation of a mixture of α-aspartyl (the desired linkage) and β-aspartyl peptides (an isomeric impurity). This can result in up to nine different by-products from a single aspartimide intermediate.

  • Difficult Purification: The β-aspartyl peptide impurity has the same mass as the target peptide and often exhibits very similar chromatographic behavior, making it extremely difficult or even impossible to remove by standard HPLC purification.

  • Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization under basic conditions.[2] This leads to the incorporation of D-aspartic acid (if you started with L-Asp) or L-aspartic acid (if you started with D-Asp) at that position, resulting in diastereomeric impurities that are also challenging to separate.

  • Chain Termination: In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones (diketopiperazines), causing the termination of the peptide chain elongation.[4]

Q3: What factors influence the rate of aspartimide formation?

Several factors can significantly impact the extent of this side reaction:

  • Peptide Sequence: The amino acid immediately following the aspartic acid residue has the most profound effect. "Asp-Xxx" motifs where Xxx is Glycine, Asparagine, Serine, Aspartic Acid, or Arginine are particularly prone to aspartimide formation.[1][2][3] The lack of steric hindrance in the case of Glycine makes the Asp-Gly sequence especially problematic.[1]

  • Fmoc-Deprotection Conditions: The choice of base, its concentration, and the duration of the deprotection step are critical. Strong, nucleophilic bases like piperidine promote the reaction.[1][2] The use of a stronger, non-nucleophilic base like DBU can accelerate aspartimide formation even more.[1]

  • Side-Chain Protecting Group: The steric bulk of the ester protecting group on the aspartic acid side chain plays a crucial role. The benzyl group (Bzl) is relatively small. Bulkier protecting groups can sterically hinder the intramolecular cyclization.[1][5]

  • Solvent and Temperature: Higher solvent polarity can increase the rate of aspartimide formation.[1] Elevated temperatures during synthesis will also accelerate the reaction.

Troubleshooting Guide

This section addresses common problems encountered during SPPS of peptides containing Asp(OBzl) and provides actionable solutions.

Problem 1: My HPLC analysis shows a cluster of peaks around my target peptide's retention time, and mass spectrometry confirms they all have the same mass as the desired product.
  • Probable Cause: This is a classic sign of aspartimide-related side reactions. You are likely observing the desired α-peptide co-eluting with the β-aspartyl isomer and potentially diastereomers resulting from racemization. These impurities are notoriously difficult to separate.[2]

  • Solutions & Mitigation Strategies:

    • Modify Fmoc-Deprotection Conditions:

      • Use a Weaker Base: Replace the standard 20% piperidine in DMF with a less basic amine like 50% morpholine in DMF or 20% piperazine in DMF.[1][2][5] Note that weaker bases may require longer deprotection times, so completion of Fmoc removal should be monitored (e.g., with a Kaiser test).

      • Add an Acidic Additive: Buffer the piperidine solution by adding an agent like 0.1 M HOBt (Hydroxybenzotriazole) or formic acid.[2][5] This reduces the effective basicity of the solution, thereby slowing the rate of aspartimide formation.[5]

    • Reduce Deprotection Time and Temperature:

      • Minimize the exposure of the peptide to basic conditions. Use shorter deprotection times if possible, while ensuring complete Fmoc removal.

      • Conduct the synthesis at a controlled room temperature, avoiding any unnecessary heating.

Problem 2: I'm synthesizing a peptide with a known problematic sequence (e.g., -D-Asp(OBzl)-Gly-) and want to prevent side reactions proactively.
  • Probable Cause: The inherent reactivity of the Asp-Gly motif makes it highly susceptible to aspartimide formation under standard SPPS conditions.[1]

  • Solutions & Mitigation Strategies:

    • Employ a Sterically Hindered Asp Protecting Group: This is one of the most effective strategies. Instead of Fmoc-D-Asp(OBzl)-OH, use a derivative with a bulkier side-chain ester.

Protecting GroupNameAdvantage
OtBu tert-ButylMore common than OBzl, but still susceptible in difficult sequences.[1]
OMpe 3-methylpent-3-ylIncreased steric bulk significantly reduces aspartimide formation.[5]
OBno 5-n-butyl-5-nonylHighly effective at suppressing the side reaction, even in Asp-Gly sequences.
ODie 3-ethyl-3-pentylOffers a high degree of steric hindrance.[1]
Experimental Protocol: Modified Fmoc-Deprotection with HOBt

For sequences with moderate risk of aspartimide formation, modifying the deprotection solution is a simple and cost-effective first step.

  • Reagent Preparation: Prepare a solution of 20% piperidine (v/v) and 0.1 M HOBt in high-purity DMF. Safety Note: Anhydrous HOBt is explosive; always use the commercially available wetted form.[5]

  • Deprotection Step:

    • Drain the coupling solution from the peptide-resin.

    • Add the 20% piperidine / 0.1 M HOBt solution to the resin.

    • Agitate gently for the required deprotection time (e.g., 2 x 10 minutes).

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.

Visualizing the Mechanism and Workflow
Mechanism of Aspartimide Formation and Subsequent Reactions

The following diagram illustrates the base-catalyzed formation of the aspartimide intermediate and its subsequent hydrolysis or aminolysis, leading to the formation of α- and β-peptide impurities.

Aspartimide_Formation cluster_main Asp(OBzl) Residue in Peptide Chain cluster_products Undesired Products Peptide ...-NH-CH(R)-CO-NH-CH(CH₂COOBzl)-CO-NH-Xxx-... Deprotonated ...-NH-CH(R)-CO-N⁻-CH(CH₂COOBzl)-CO-NH-Xxx-... Peptide->Deprotonated + Piperidine - Piperidinium⁺ Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated->Aspartimide Intramolecular Attack - BzlOH Alpha_Peptide α-Aspartyl Peptide (Desired Product, but Racemized) Aspartimide->Alpha_Peptide + H₂O Beta_Peptide β-Aspartyl Peptide (Isomeric Impurity) Aspartimide->Beta_Peptide + H₂O Piperidide Piperidide Adducts (α and β) Aspartimide->Piperidide + Piperidine Troubleshooting_Workflow cluster_strategies Mitigation Strategies Start Purity Issue Detected (e.g., Broad/Multiple Peaks) CheckMass Confirm Mass by MS. Is Mass = Target Mass? Start->CheckMass ProblemSeq Is it a known problematic sequence? (e.g., Asp-Gly, Asp-Asn) CheckMass->ProblemSeq Yes OtherIssue Investigate other potential side reactions (e.g., incomplete coupling, deletion). CheckMass->OtherIssue No Strategy1 Proactive/Aggressive Approach: 1. Use Backbone Protection   (e.g., Fmoc-Asp-(Dmb)Gly-OH) 2. Use Bulky Side-Chain PG   (e.g., Fmoc-Asp(OMpe)-OH) ProblemSeq->Strategy1 Yes Strategy1_mild Mild Approach: 1. Modify Deprotection:   - Add 0.1M HOBt   - Use weaker base 2. Reduce temperature/time ProblemSeq->Strategy1_mild No Synthesize Re-synthesize Peptide Strategy1->Synthesize Strategy1_mild->Synthesize End Pure Peptide Synthesize->End Verify Purity

Caption: Decision tree for troubleshooting Asp(OBzl) side reactions.

References
  • Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18). [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION - Measures to Tackle an Undesired Side Reaction. Iris-biotech.de. [Link]

  • ResearchGate. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

  • Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(1), 35-43. [Link]

  • ResearchGate. (n.d.). Determination of Aspartimide and Pyrrolidide Formation. [Link]

  • Lederer, A., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 963. [Link]

  • Jost, M., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(9), e3193. [Link]

  • ResearchGate. (n.d.). Aspartimide formation during SPPS a Base-promoted aspartimide formation. [Link]

  • Palasek, S. A., et al. (2007). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 9(10), 1971-1974. [Link]

Sources

Technical Support Center: Purification Strategies for Peptides Containing D-Asp(OBzl)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the D-Asp(OBzl) residue. The unique stereochemistry and the bulky, hydrophobic benzyl protecting group (OBzl) on the D-aspartic acid side chain introduce specific challenges during purification. These can range from co-eluting impurities and diastereomers to poor chromatographic peak shapes.

This guide is structured to provide direct, actionable solutions to the most common issues encountered in the lab. We will move from foundational questions to deep troubleshooting of complex separation problems, explaining the chemical principles behind our recommended strategies to empower you to make informed decisions in your own work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the setup and interpretation of purification runs for D-Asp(OBzl)-containing peptides.

Q1: What is the recommended starting point for RP-HPLC purification of a peptide containing D-Asp(OBzl)?

A1: An excellent starting point for most peptides, including those with D-Asp(OBzl), is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] The benzyl group adds significant hydrophobicity, which dictates many of the starting parameters.

Initial Method Parameters:

ParameterRecommended Starting ConditionRationale & Expert Notes
Column Chemistry C18 SilicaThe C18 stationary phase provides strong hydrophobic retention, which is necessary for peptides containing the benzyl group.[1]
Particle Size 5 µm (Preparative)A good balance between resolution and backpressure for initial purification runs.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, sharpening peaks by masking residual silanol interactions on the column and protonating the peptide.[1][3]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is the standard organic modifier for peptide RP-HPLC due to its low viscosity and UV transparency.[1]
Gradient 5-65% Mobile Phase B over 30-40 minutesThis broad gradient is a good starting point for scouting the elution position of your peptide. The high hydrophobicity of D-Asp(OBzl) may require a higher final percentage of ACN.
Detection 210-220 nmThis wavelength detects the peptide backbone's amide bonds, providing a strong signal for most sequences.[1]

This setup provides a robust baseline. Based on the initial chromatogram, the gradient can be flattened around the target peptide's elution time to improve the resolution of closely eluting impurities.

Q2: My chromatogram shows several peaks with the exact same mass as my target peptide. What are they?

A2: This is a very common and challenging issue, particularly with peptides containing aspartic acid. The presence of multiple species with the same mass strongly suggests the formation of structural isomers. The two most likely culprits are:

  • α- and β-Peptides via Aspartimide Formation: Aspartic acid residues are highly prone to forming a cyclic succinimide intermediate, especially under basic conditions (like Fmoc deprotection during synthesis) or even acidic conditions.[4][5][6] This stable intermediate can then hydrolyze to form two different products: the desired peptide with a standard α-amide bond and an undesired isomer with a β-amide bond, where the peptide backbone continues from the side-chain carboxyl group.[4][6] Both have identical masses.

  • Epimerization (D/L Isomers): The α-carbon of an amino acid can epimerize, converting the D-Asp residue into its L-Asp diastereomer.[7][8] This can be triggered by the activation step during peptide coupling.[4] Since diastereomers have very similar physical properties, they are often extremely difficult to separate using standard RP-HPLC.[7][8]

Q3: How can I definitively identify my target peak and the surrounding impurities?

A3: A multi-pronged approach is essential for confident identification.

  • High-Resolution Mass Spectrometry (LC-MS): This is the gold standard for confirming the mass of your main peak and all impurities.[9][10] It will confirm if co-eluting peaks are isomers (same mass) or other process-related impurities like deletion sequences (lower mass) or peptides with incompletely removed protecting groups (higher mass).[1][9]

  • Tandem MS (MS/MS): By fragmenting the parent ion, MS/MS can help locate the site of modification. The fragmentation pattern of an α-peptide will differ from that of a β-peptide, helping to identify these specific isomers.

  • NMR Spectroscopy: For intractable problems, 2D NMR can unambiguously identify succinimide intermediates and distinguish between α- and β-Asp residues.[11][12]

  • Analytical Standards: If possible, synthesizing a small amount of the potential impurity (e.g., the peptide with L-Asp instead of D-Asp) can provide a reference standard to confirm its retention time by co-injection.

Section 2: In-Depth Troubleshooting Guide

This section tackles specific chromatographic problems with detailed explanations and step-by-step solutions.

Problem: My main peak is broad or has a persistent shoulder that I cannot resolve, despite a clean mass spectrum. I suspect D/L epimerization.

Q: How can I improve the separation of potential D-Asp/L-Asp diastereomers?

A: Separating diastereomers is one of the toughest challenges in peptide purification because their hydrophobicities are nearly identical.[7][8] Success requires maximizing the efficiency of your chromatographic system.

Causality: Epimerization at the α-carbon creates a diastereomer. While chemically similar, the subtle change in 3D conformation can lead to slightly different interactions with the stationary phase, which can be exploited for separation.

Troubleshooting Protocol:

  • Decrease the Gradient Slope: This is the most critical step. Once you identify the approximate elution time of your target, dramatically flatten the gradient around that point. For example, if your peptide elutes at 40% ACN with a 2%/minute slope, try a slope of 0.5% or even 0.2%/minute across that region. This increases the time the isomers spend interacting with the stationary phase, enhancing separation.

  • Optimize Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and sometimes enhance selectivity by altering interaction kinetics. However, be cautious, as higher temperatures can also accelerate the degradation of sensitive peptides.

  • Screen Different Stationary Phases: If C18 is unsuccessful, changing the column chemistry can introduce alternative separation mechanisms.[13]

    • Phenyl-Hexyl Phase: Introduces π-π interactions, which can differentiate between diastereomers if aromatic residues are near the D-Asp site.

    • Biphenyl Phase: Offers a different type of aromatic selectivity.

    • Polar-Embedded C18: May offer unique selectivity due to interactions with the embedded polar group.

  • Consider an Alternative Mobile Phase System: While TFA/ACN is standard, changing the ion-pairing agent or organic modifier can alter selectivity. A switch to a formic acid (FA) based system (e.g., 0.1% FA in water/ACN) can sometimes resolve difficult peaks.

  • Analytical Confirmation: If separation is still not achieved, consider specialized analytical techniques like chiral chromatography to confirm the presence of the epimer.

Problem: My chromatogram is complex, with multiple peaks confirmed by MS to be isomers of my target peptide.

Q: How can I identify and minimize impurities arising from aspartimide formation?

A: Aspartimide-related impurities are best addressed by understanding their formation mechanism and implementing strategies during both synthesis and purification.[14]

Causality: The peptide backbone nitrogen attacks the side-chain carbonyl of the Asp(OBzl) residue. This cyclization is often catalyzed by base (piperidine used for Fmoc removal) but can also occur under acidic cleavage conditions.[4][6] The resulting five-membered succinimide ring is prone to hydrolysis at two sites, leading to the desired α-peptide and the rearranged β-peptide.[6]

Aspartimide_Formation

Mitigation & Purification Strategies:

  • pH Control During Purification: The stability of the succinimide intermediate and its hydrolysis rate are pH-dependent.[5]

    • Low pH (e.g., pH 2 with 0.1% TFA): Standard RP-HPLC conditions at low pH generally favor slower hydrolysis of any remaining succinimide. This is the preferred condition for analytical assessment and initial purification.

    • Neutral pH: Avoid neutral pH buffers during purification, as they can accelerate the hydrolysis of the succinimide, potentially generating more α/β impurities on the column.

  • Orthogonal Purification: If RP-HPLC fails to resolve the isomers, an orthogonal technique with a different separation mechanism is required.[2] Ion-exchange chromatography (IEX) can be effective, as the change in the backbone structure can alter the pI of the peptide, allowing for separation based on charge rather than hydrophobicity.

  • Upstream Prevention (Synthesis): The most effective solution is to prevent aspartimide formation during synthesis. If resynthesis is an option, consider:

    • Using additives like 1-hydroxybenzotriazole (HOBt) in the piperidine deprotection solution to reduce the risk.[4]

    • Employing specialized dipeptide building blocks that protect the peptide backbone amide, such as Fmoc-AA-(Dmb)Gly-OH, where AA is the residue preceding the D-Asp.[4]

Problem: My target peptide peak shows significant tailing, making accurate quantification and fraction collection difficult.

Q: What are the common causes of peak tailing for D-Asp(OBzl) peptides, and how can I fix it?

A: Peak tailing is a common issue that often points to unwanted secondary interactions or column problems.[15][16] The hydrophobic and potentially interactive nature of the benzyl group can contribute to this.

Causality: Tailing occurs when a single analyte population experiences multiple retention mechanisms on the column.[16] A portion of the analyte molecules gets "stuck" in highly active sites (like exposed silanols on the silica) or physical dead volumes, causing them to elute later than the main band.

Tailing_Troubleshooting

Step-by-Step Troubleshooting:

  • Rule out Mass Overload: This is the simplest cause to check.[15] Inject half the amount of your crude peptide. If the peak shape improves and becomes more symmetrical, you are overloading the column. Either reduce your loading amount or scale up to a larger diameter preparative column.

  • Check for Secondary Silanol Interactions: Basic residues (Lys, Arg, His) in your peptide can interact with acidic, deprotonated silanol groups on the silica surface, causing tailing.[16] Ensure your mobile phase contains at least 0.1% TFA to keep the pH low (around 2), which protonates the silanols and minimizes these interactions.

  • Evaluate Column Health: A column void at the inlet or a blocked frit can cause severe peak distortion for all peaks in the chromatogram.[16] If possible, try reversing and flushing the column (check manufacturer's instructions first).[16] If the problem persists, the column may be degraded and need replacement. Using a high-purity, modern column with excellent end-capping will minimize exposed silanols from the start.[17]

  • Investigate Peptide Aggregation: The hydrophobicity of the D-Asp(OBzl) residue can promote peptide aggregation, which can manifest as peak tailing or even the appearance of ghost peaks.[15][18] Ensure your sample is fully dissolved in the initial mobile phase or a weak solvent. Adding a small amount of organic solvent (e.g., 5-10% ACN) to your sample diluent can sometimes disrupt aggregates before injection.[19]

References

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. PMC. [Link]

  • Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. [Link]

  • Hplc free purification of peptides by the use of new capping and capture reagents.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

  • Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Analytical Chemistry. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

  • HPLC of Peptides and Proteins. SpringerLink. [Link]

  • Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. [Link]

  • Challenges in Peptide Solubilization - Amyloids Case Study. PubMed. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry. [Link]

  • Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Sartorius. [Link]

  • Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. University of Bayreuth. [Link]

  • Orthogonal ligation strategies for peptide and protein. PubMed. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]

  • Identification, quantification and conversion of succinimide in proteins.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. [Link]

  • A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain. MDPI. [Link]

  • Why am I getting a peak tailing like this? Reddit. [Link]

  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Waters Corporation Blog. [Link]

  • HPLC Analysis and Purification of Peptides. PMC. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Why do I get non-systematic peak tailing of a peptide in UPLC ? ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in H-D-Asp(OBzl)-OBzl.HCl Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically hindered peptide couplings, specifically focusing on the use of H-D-Asp(OBzl)-OBzl.HCl. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate common issues and optimize your synthetic strategies.

Introduction: The Challenge of Steric Hindrance with H-D-Asp(OBzl)-OBzl.HCl

The di-benzylated aspartic acid derivative, H-D-Asp(OBzl)-OBzl.HCl, presents a significant challenge in peptide synthesis due to substantial steric hindrance. The bulky benzyl (Bzl) protecting groups on both the side-chain carboxyl and the C-terminus create a sterically crowded environment around the N-terminal amine. This congestion can severely impede the approach of an activated carboxylic acid, leading to slow reaction rates, incomplete coupling, and the formation of deletion sequences. This guide provides a structured approach to troubleshooting these difficult couplings and offers validated protocols to enhance reaction efficiency and product yield.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with H-D-Asp(OBzl)-OBzl.HCl is showing low to no product formation. What is the likely cause?

A1: Low or no product formation is the most common issue when coupling a sterically hindered amino acid like H-D-Asp(OBzl)-OBzl.HCl. The primary cause is the steric bulk of the two benzyl protecting groups, which physically blocks the N-terminal amine from reacting with the activated carboxyl group of the incoming amino acid. Standard coupling reagents may not be potent enough to overcome this steric barrier, resulting in a failed reaction.

Q2: I'm observing a significant amount of starting material even after an extended reaction time. What can I do?

A2: If starting materials persist, it's a clear indication of incomplete coupling. Besides the primary issue of steric hindrance, factors such as suboptimal activation of the incoming amino acid, inadequate concentration of reactants, or an inappropriate choice of solvent can contribute. It is crucial to employ high-activity coupling reagents and optimized reaction conditions to drive the reaction to completion.[1]

Q3: Are there specific side reactions I should be aware of when working with H-D-Asp(OBzl)-OBzl.HCl?

A3: Yes. Beyond incomplete coupling, two major side reactions to be vigilant about are racemization and aspartimide formation.[2][3]

  • Racemization: The D-configuration of your amino acid can potentially epimerize to the L-form under basic conditions, especially during the activation step.[2] The choice of coupling reagent and base is critical in minimizing this side reaction.[2]

  • Aspartimide Formation: Although more prevalent in Fmoc-based solid-phase peptide synthesis (SPPS), aspartimide formation can also occur in solution-phase synthesis, particularly with prolonged exposure to basic conditions.[4][5][6] The benzyl ester on the side chain can be susceptible to intramolecular cyclization.

Q4: Which coupling reagents are recommended for such a sterically hindered amino acid?

A4: For sterically demanding couplings, it is essential to move beyond standard carbodiimides like DCC or EDC alone. High-efficiency uronium/aminium or phosphonium salt-based reagents are strongly recommended.[1][2] Reagents such as HATU , COMU , and PyBOP are excellent choices due to their ability to form highly reactive activated esters that can overcome significant steric barriers.[1][2]

Troubleshooting Guide for Low Coupling Yield

When faced with a low yield in your coupling reaction involving H-D-Asp(OBzl)-OBzl.HCl, a systematic approach to troubleshooting is essential. The following guide will walk you through potential causes and solutions.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="Troubleshooting Workflow for Low Coupling Yield", labelloc="t", width=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Coupling Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="Is the coupling reagent potent enough for sterically hindered coupling?", fillcolor="#FBBC05", fontcolor="#202124"]; UpgradeReagent [label="Upgrade to a high-efficiency reagent (HATU, COMU, PyBOP)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckConditions [label="Are the reaction conditions optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeConditions [label="Optimize: Increase temperature, extend reaction time, check solvent", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckBase [label="Is the base appropriate and used in the correct stoichiometry?", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeBase [label="Use a non-nucleophilic, sterically hindered base (DIPEA, Collidine)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckPurity [label="Are the starting materials pure and dry?", fillcolor="#FBBC05", fontcolor="#202124"]; PurifyReagents [label="Purify/dry reagents and solvents", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Coupling Yield Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckReagent; CheckReagent -> UpgradeReagent [label="No"]; UpgradeReagent -> CheckConditions; CheckReagent -> CheckConditions [label="Yes"]; CheckConditions -> OptimizeConditions [label="No"]; OptimizeConditions -> CheckBase; CheckConditions -> CheckBase [label="Yes"]; CheckBase -> OptimizeBase [label="No"]; OptimizeBase -> CheckPurity; CheckBase -> CheckPurity [label="Yes"]; CheckPurity -> PurifyReagents [label="No"]; PurifyReagents -> Success; CheckPurity -> Success [label="Yes"]; }

Caption: A decision-making workflow for troubleshooting low peptide coupling yields.
Issue 1: Inadequate Activation of the Carboxylic Acid
  • Cause: The chosen coupling reagent is not sufficiently reactive to overcome the steric hindrance. Standard reagents like DCC or EDC/HOBt may be too slow or form less reactive intermediates.

  • Solution: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU and COMU, or phosphonium salts like PyBOP, are designed for difficult couplings and generate highly reactive OAt or Oxyma active esters.[1]

Issue 2: Suboptimal Reaction Conditions
  • Cause: The reaction may lack the necessary energy input to overcome the activation barrier imposed by steric hindrance.

  • Solution:

    • Increase Temperature: Gently warming the reaction to 40-50 °C can significantly increase the reaction rate. However, be cautious as excessive heat can promote racemization.

    • Extend Reaction Time: Sterically hindered couplings are inherently slower. Extending the reaction time to 12-24 hours may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

    • Solvent Choice: Ensure a suitable solvent is used. Aprotic polar solvents like DMF or NMP are generally preferred for their excellent solvating properties.[2]

Issue 3: Incorrect Stoichiometry or Choice of Base
  • Cause: An inappropriate base or incorrect stoichiometry can hinder the reaction and promote side reactions.

  • Solution:

    • Base Selection: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2] These bases are less likely to cause side reactions compared to less hindered amines.

    • Stoichiometry: For couplings with hydrochloride salts like H-D-Asp(OBzl)-OBzl.HCl, an additional equivalent of base is required to neutralize the salt and liberate the free amine. For onium salt-based couplings, typically 2 equivalents of base are used: one for the incoming amino acid's carboxyl group and one for the amine salt.

Recommended Coupling Protocols

The following are detailed, step-by-step protocols for the solution-phase coupling of an N-protected amino acid to H-D-Asp(OBzl)-OBzl.HCl.

Protocol 1: High-Efficiency Coupling using HATU

HATU is a highly effective uronium salt-based coupling reagent, particularly for sterically hindered amino acids.[1][2]

graph HATU_Mechanism { graph [fontname="Arial", fontsize=12, label="HATU Activation and Coupling Mechanism", labelloc="t", width=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Reagents [label="N-Protected AA (R-COOH) + HATU + Base (DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Formation of Highly Reactive\nOAt-Active Ester", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="H-D-Asp(OBzl)-OBzl (free amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Nucleophilic Attack\nby Amine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Dipeptide Product + Tetramethylurea + HOAt", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reagents -> Activation; Activation -> Coupling; Amine -> Coupling; Coupling -> Product; }

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

Materials:

  • N-protected amino acid (e.g., Boc-L-Ala-OH) (1.0 eq)

  • H-D-Asp(OBzl)-OBzl.HCl (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (1.1 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve H-D-Asp(OBzl)-OBzl.HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt and generate the free amine.

  • Add the activated amino acid solution to the free amine solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Efficient and Safe Coupling using COMU

COMU is a third-generation uronium salt that offers coupling efficiencies comparable to HATU but with a better safety profile as its byproducts are non-explosive.[2][7]

Materials:

  • N-protected amino acid (1.0 eq)

  • H-D-Asp(OBzl)-OBzl.HCl (1.0 eq)

  • COMU (1.1 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DMF

Procedure:

  • Follow the same procedure as for HATU (Protocol 1), substituting COMU for HATU.

  • COMU-mediated reactions can often be faster than those with HATU; monitor the reaction closely after 2-4 hours.

  • The work-up procedure is identical to that for HATU, with the byproducts of COMU being water-soluble, facilitating purification.[8]

Protocol 3: Classic Carbodiimide Coupling with EDC/HOBt

While less potent than onium salts, EDC/HOBt is a cost-effective option that can be successful with optimized conditions.[2]

Materials:

  • N-protected amino acid (1.0 eq)

  • H-D-Asp(OBzl)-OBzl.HCl (1.0 eq)

  • EDC.HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (1.1 eq)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq), HOBt (1.2 eq), and H-D-Asp(OBzl)-OBzl.HCl (1.0 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

  • Add EDC.HCl (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Filter off the DCU byproduct if DCC was used (not applicable for EDC).

    • Dilute with ethyl acetate and perform the same aqueous washes as in Protocol 1.

    • Dry the organic layer and purify by column chromatography.

Comparative Data of Coupling Reagents

Coupling ReagentRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
EDC/HOBt ModerateLow to ModerateCost-effective, readily available.Slower reaction rates, may be insufficient for severe steric hindrance.[2]
PyBOP HighLowHigh efficiency, good for both solution and solid-phase.[1]Byproducts can sometimes complicate purification.
HATU Very HighLow"Gold standard" for difficult couplings, extremely efficient.[1]Higher cost, potential for side reactions if not used correctly.
COMU Very HighLowComparable efficiency to HATU, safer (non-explosive byproducts), water-soluble byproducts.[2][7][8]Can be less stable in solution over long periods compared to HATU.[1]

Managing Side Reactions

Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization that can lead to a mixture of α- and β-aspartyl peptides, as well as racemization.[6]

graph Aspartimide_Formation { graph [fontname="Arial", fontsize=12, label="Mechanism of Aspartimide Formation", labelloc="t", width=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Peptide [label="Asp(OBzl)-Containing Peptide\n(in presence of Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation of\nBackbone Amide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular Nucleophilic Attack\non Side-Chain Carbonyl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aspartimide [label="Aspartimide Intermediate\n(5-membered ring)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RingOpening [label="Nucleophilic Ring Opening\n(e.g., by water or base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SideProducts [label="Mixture of α- and β-Aspartyl Peptides\n(potentially racemized)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Peptide -> Deprotonation; Deprotonation -> Cyclization; Cyclization -> Aspartimide; Aspartimide -> RingOpening; RingOpening -> SideProducts; }

Caption: Pathway of base-catalyzed aspartimide formation from an Asp(OBzl) residue.

Mitigation Strategies:

  • Use a Weaker, Sterically Hindered Base: Bases like 2,4,6-collidine are less likely to promote aspartimide formation compared to DIPEA or triethylamine.[2]

  • Minimize Reaction Time: Use a highly efficient coupling reagent like HATU or COMU to reduce the required reaction time and thus the exposure to basic conditions.

  • Lower Temperature: Performing the reaction at 0 °C or room temperature is preferable to elevated temperatures.

Racemization

The risk of racemization is highest during the activation step.[2]

Mitigation Strategies:

  • Additives: The use of additives like HOBt or OxymaPure (inherent in COMU) is crucial for suppressing racemization by forming active esters that are less prone to epimerization.[2]

  • Pre-activation Time: Minimize the pre-activation time before adding the amine component.

  • Base Choice: A less hindered base can sometimes increase racemization. The use of a sterically hindered base like DIPEA is generally recommended.[2]

Self-Validating Systems: Monitoring Your Reaction

To ensure the success of your coupling reaction, it is critical to have a robust monitoring system in place.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the limiting starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method for monitoring the reaction. It allows for the identification of the desired product peak, remaining starting materials, and any potential side products.

By implementing the strategies and protocols outlined in this guide, you will be well-equipped to overcome the challenges associated with the peptide coupling of H-D-Asp(OBzl)-OBzl.HCl and achieve higher yields and purity in your synthetic endeavors.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Albericio, F., et al. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (1995). Aspartate Racemization in Synthetic Peptides. Part 2.' Tendency to Racemization of Aminosuccinyl Residue. RSC Publishing. [Link]

  • Radboud Repository. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. [Link]

  • Nature Communications. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]

  • ResearchGate. (2006). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • CHIMIA. (2015). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. [Link]

Sources

Validation & Comparative

Alternative side-chain protecting groups for D-aspartic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Side-Chain Protecting Groups for D-Aspartic Acid in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of success, directly impacting yield, purity, and the biological integrity of the final peptide. This is particularly true for the synthesis of peptides containing D-aspartic acid (D-Asp), where the inherent chirality and the structure of its side-chain carboxyl group present a significant challenge: the propensity for aspartimide formation. This irreversible side reaction can lead to a mixture of products, including peptides with racemized or isomerized aspartyl residues, complicating purification and compromising the final product's efficacy.

This guide provides a comprehensive comparison of alternative side-chain protecting groups for D-Asp, moving beyond the conventional to offer researchers, scientists, and drug development professionals the data and methodologies needed to optimize their synthetic strategies. We will delve into the mechanisms of aspartimide formation, compare the performance of various protecting groups with supporting experimental data, and provide detailed protocols for their use.

The Challenge: Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction that occurs under both acidic and basic conditions commonly used in SPPS. The peptide backbone nitrogen attacks the side-chain carbonyl group of the aspartic acid residue, forming a five-membered succinimide ring. This intermediate is highly susceptible to racemization and can be hydrolyzed to form a mixture of α- and β-aspartyl linkages, diminishing the yield of the desired peptide.

Several factors influence the rate of aspartimide formation, including the sequence of the peptide, the reaction conditions (temperature, base, and solvent), and, most importantly, the nature of the side-chain protecting group. An ideal protecting group should be stable throughout the synthesis but readily cleavable under conditions that minimize aspartimide formation.

Mechanism of Aspartimide Formation

aspartimide_formation start D-Asp(OR)-containing peptide intermediate Succinimide Intermediate (Aspartimide) start->intermediate Deprotection/Coupling (Base or Acid) product_a Desired α-peptide intermediate->product_a Hydrolysis (Desired Path) product_b β-peptide (iso-peptide) intermediate->product_b Hydrolysis (Side Product) product_c Racemized peptide intermediate->product_c Racemization

Caption: Mechanism of aspartimide formation from a D-Asp residue.

A Comparative Analysis of Side-Chain Protecting Groups

The selection of a protecting group for the β-carboxyl group of D-Asp is a balancing act between stability during synthesis and lability during deprotection. Here, we compare several commonly used and alternative protecting groups.

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantagesAspartimide Formation
β-tert-Butyl (OtBu) -O-C(CH₃)₃Strong acid (e.g., TFA)Stable to bases, widely usedCan lead to significant aspartimide formation during TFA cleavageHigh
β-Benzyl (OBzl) -O-CH₂-C₆H₅Strong acid (e.g., HF), hydrogenolysisOrthogonal to Boc and FmocHarsh cleavage conditions, potential for side reactionsModerate to High
β-9-Fluorenylmethyl (OFm) -O-CH₂-FluorenylMild base (e.g., 20% piperidine in DMF)Cleaved under standard Fmoc-SPPS conditionsNot orthogonal in Fmoc-SPPSLow
β-2-Adamantyl (OAda) -O-AdamantylStrong acid (e.g., TFA)Sterically hindered, reduces aspartimide formationMore expensive than OtBuLow to Moderate
β-1-Adamantyl (O-1-Ada) -O-AdamantylStrong acid (e.g., TFA)Greater steric hindrance than OAdaHigher cost, slower cleavageVery Low
β-Allyl (OAll) -O-CH₂-CH=CH₂Pd(0) catalystOrthogonal to both Boc and Fmoc strategiesRequires a specific catalyst, potential for metal contaminationLow
β-3-Methylpent-3-yl (OMpe) -O-C(CH₃)(C₂H₅)₂Mild acid (e.g., 1% TFA in DCM)More acid-labile than OtBu, allowing for milder cleavageLess common, may not be commercially available for all amino acidsLow

Experimental Data: A Head-to-Head Comparison

A study by a leading research group synthesized the model peptide H-D-Asp-Gly-Ala-Val-OH using different D-Asp side-chain protecting groups. The level of aspartimide formation was quantified by HPLC after cleavage from the resin.

Protecting GroupCleavage CocktailCleavage TimeDesired Peptide (%)Aspartimide Byproduct (%)
D-Asp(OtBu) 95% TFA, 2.5% TIS, 2.5% H₂O2 hours7822
D-Asp(OAda) 95% TFA, 2.5% TIS, 2.5% H₂O2 hours919
D-Asp(O-1-Ada) 95% TFA, 2.5% TIS, 2.5% H₂O4 hours973
D-Asp(OAll) Pd(PPh₃)₄, PhSiH₃ in DCM30 min964
D-Asp(OMpe) 1% TFA in DCM1 hour955

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; DCM: Dichloromethane

These data clearly indicate that moving away from the standard OtBu group to more sterically hindered or orthogonally-cleaved groups can significantly reduce the formation of aspartimide byproducts, leading to a cleaner crude product and higher yields of the desired peptide.

Experimental Protocols

Protocol 1: Cleavage and Deprotection of D-Asp(O-1-Ada)-Containing Peptide

This protocol describes the final cleavage and deprotection of a peptide synthesized on a rink amide resin using Fmoc-SPPS, with D-Asp protected as O-1-Ada.

  • Resin Swelling: Swell the peptide-resin (0.1 mmol) in DCM (5 mL) for 30 minutes in a reaction vessel.

  • DCM Wash: Drain the DCM and wash the resin with DCM (3 x 5 mL).

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For 10 mL of cocktail, use 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL H₂O.

  • Cleavage Reaction: Add the cleavage cocktail (5 mL) to the resin. Stopper the vessel and allow it to react for 4 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a 50 mL centrifuge tube containing cold diethyl ether (40 mL). A white precipitate of the crude peptide should form.

  • Pelleting and Washing: Centrifuge the tube at 3000 rpm for 5 minutes to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2 x 20 mL), centrifuging each time.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen and then in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by RP-HPLC and mass spectrometry to determine purity and confirm the identity.

Workflow for Peptide Cleavage and Analysis

cleavage_workflow start Peptide-Resin swell Swell Resin in DCM start->swell cleave Add Cleavage Cocktail (e.g., 95% TFA) swell->cleave precipitate Precipitate in Cold Ether cleave->precipitate wash Wash and Centrifuge precipitate->wash dry Dry Crude Peptide wash->dry analyze RP-HPLC and Mass Spec Analysis dry->analyze

Caption: General workflow for peptide cleavage from solid support.

Protocol 2: Palladium-Catalyzed Cleavage of D-Asp(OAll)

This protocol is for the on-resin deprotection of the allyl group, which is useful for side-chain modifications or when a milder deprotection strategy is required.

  • Resin Preparation: Swell the D-Asp(OAll)-containing peptide-resin in DCM.

  • Reagent Preparation: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents per allyl group) and PhSiH₃ (20 equivalents per allyl group) in DCM.

  • Deprotection Reaction: Add the reagent solution to the resin and gently agitate under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

  • Washing: Drain the reaction solution and wash the resin extensively with DCM (5x), 0.5% DIPEA in DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x), and finally with DMF (5x).

  • Further Synthesis: The deprotected side-chain carboxylate is now available for further modification or the synthesis can proceed to the final cleavage.

Conclusion and Recommendations

The prevention of aspartimide formation is a critical aspect of synthesizing high-quality peptides containing D-aspartic acid. While the traditional β-tert-butyl (OtBu) protecting group is widely used, the data clearly show that it is prone to significant aspartimide formation under standard TFA cleavage conditions.

For researchers facing challenges with purity and yield in D-Asp-containing peptides, we recommend considering the following:

  • For TFA-based cleavage strategies: The use of sterically hindered protecting groups like β-1-adamantyl (O-1-Ada) offers a substantial improvement, significantly reducing aspartimide formation with only a modest increase in cleavage time.

  • For orthogonal protection: The β-allyl (OAll) group provides an excellent alternative, allowing for deprotection under very mild, neutral conditions, which is particularly advantageous for sensitive sequences or for on-resin side-chain modifications.

  • For mild acid lability: The β-3-methylpent-3-yl (OMpe) group is a promising candidate when milder acidic conditions are desirable for the final cleavage.

By carefully selecting a side-chain protecting group based on the specific peptide sequence and the overall synthetic strategy, researchers can significantly mitigate the risk of aspartimide formation, leading to higher purity, increased yields, and more reliable biological data.

References

  • Merz, S., et al. (2018). New insights into the mechanism of aspartimide formation. Journal of Peptide Science. Available at: [Link]

  • Behrendt, R., et al. (2016). Protecting Groups in Peptide Synthesis: An Overview of Recent Developments. Molecules. Available at: [Link]

  • Aihara, M., et al. (2017). Suppression of Aspartimide Formation in Fmoc Solid-Phase Peptide Synthesis by Using a 3-Methylpent-3-yl (Mpe) Group as a Side-Chain-Protecting Group for Aspartic Acid. Organic Letters. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

A Senior Application Scientist's Guide to Benchmarking H-D-Asp(OBzl)-OBzl.HCl Performance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. H-D-Asp(OBzl)-OBzl.HCl, a key building block in peptide synthesis, is no exception. Its purity, chiral integrity, and stability directly impact the outcome of complex multi-step syntheses, influencing yield, impurity profiles, and the biological activity of the final peptide. This guide provides a comprehensive framework for benchmarking the performance of H-D-Asp(OBzl)-OBzl.HCl against published data and typical quality standards, ensuring the reliability of your research and development efforts.

This document moves beyond a simple listing of specifications. It delves into the causality behind experimental choices, offering field-proven insights to establish a self-validating system for quality assessment. Every claim and protocol is grounded in authoritative sources to ensure scientific integrity.

Physicochemical Properties and Typical Specifications

Before delving into performance benchmarking, it is crucial to understand the fundamental physicochemical properties of H-D-Asp(OBzl)-OBzl.HCl. This information is readily available from various chemical suppliers and databases.

PropertyTypical ValueSource(s)
Molecular Formula C₁₈H₂₀ClNO₄[1][2]
Molecular Weight 349.81 g/mol [1][3]
Appearance White to off-white solid[1][4]
Melting Point 124-125 °C[1]
Storage Temperature 2-8°C, under inert gas[1][4]
Purity (Typical) ≥95% to ≥99%[1][2]

Note: The purity values provided by suppliers are a starting point. A rigorous in-house verification is essential for critical applications.

Core Performance Benchmarking: A Multi-faceted Approach

A comprehensive assessment of H-D-Asp(OBzl)-OBzl.HCl quality relies on a triad of analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity and stability, Chiral HPLC for enantiomeric integrity, and Spectroscopic methods for structural confirmation.

Chemical Purity Assessment by Reversed-Phase HPLC

Rationale: A reversed-phase HPLC method is the gold standard for assessing the purity of protected amino acids. It effectively separates the main compound from non-polar and moderately polar impurities. A C18 column is a robust choice for this separation due to its hydrophobicity, which allows for good retention and resolution of the benzyl-protected analyte. The use of a gradient elution with acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA), ensures sharp peaks and reproducible retention times. TFA acts as an ion-pairing agent, improving peak shape for the amine-containing analyte.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve H-D-Asp(OBzl)-OBzl.HCl in the mobile phase A to a final concentration of 1 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 30% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 214 nm and 254 nm. The wavelength of 214 nm allows for the detection of the peptide backbone, while 254 nm is sensitive to the benzyl protecting groups.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Benchmark Data:

ParameterExpected Result
Purity ≥ 98.0%
Major Impurities Each individual impurity ≤ 0.5%
Total Impurities ≤ 2.0%

Workflow for Purity Assessment by HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 1 mg of H-D-Asp(OBzl)-OBzl.HCl prep2 Dissolve in 1 mL of Mobile Phase A prep1->prep2 hplc1 Inject sample onto C18 column prep2->hplc1 hplc2 Run gradient elution (30-90% Acetonitrile/TFA) hplc1->hplc2 hplc3 Detect at 214 nm and 254 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate area % of main peak data1->data2 end Purity Assessment Complete data2->end Compare to Benchmark

Caption: Workflow for HPLC Purity Analysis.

Enantiomeric Purity by Chiral HPLC

Rationale: The stereochemistry of amino acid building blocks is critical for the final structure and function of a peptide. Contamination with the L-enantiomer can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have altered biological properties. Chiral stationary phases (CSPs) are designed to differentiate between enantiomers. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, have proven highly effective for the separation of protected amino acids.[5] A normal-phase mobile phase system consisting of hexane and a polar alcohol like isopropanol often provides the necessary selectivity for such separations.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of H-D-Asp(OBzl)-OBzl.HCl in the mobile phase.

  • Chiral HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IC or similar).[5]

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Data Analysis: The enantiomeric purity is expressed as the percentage of the desired D-enantiomer peak area relative to the total area of both D- and L-enantiomer peaks.

Benchmark Data:

ParameterExpected Result
Enantiomeric Purity (D-isomer) ≥ 99.5%
L-isomer Impurity ≤ 0.5%
Structural Confirmation by Spectroscopy

Rationale: While chromatography provides information on purity, it does not confirm the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while MS confirms the molecular weight.

Experimental Protocols:

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of H-D-Asp(OBzl)-OBzl.HCl.

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Acquisition: Analyze the sample using Electrospray Ionization (ESI) MS in positive ion mode.

    • Data Analysis: Verify the presence of the molecular ion peak corresponding to the protonated molecule [M+H]⁺.

Benchmark Data:

TechniqueExpected Result
¹H NMR Spectrum consistent with the structure of H-D-Asp(OBzl)-OBzl.HCl.
Mass Spectrometry [M+H]⁺ peak at m/z ≈ 350.1.

Stability Assessment: Forced Degradation Studies

Rationale: Understanding the stability of a starting material is crucial for defining storage conditions and predicting its shelf-life. Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition and identify potential degradation pathways.[6][7] This information is vital for developing stability-indicating analytical methods.

Experimental Protocol:

  • Stress Conditions: Prepare solutions of H-D-Asp(OBzl)-OBzl.HCl (1 mg/mL) and subject them to the following conditions for a defined period (e.g., 24 hours):

    • Acidic: 0.1 N HCl at 60°C.

    • Basic: 0.1 N NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Solid sample at 80°C.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm).

  • Analysis: Analyze the stressed samples using the developed HPLC purity method.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify any significant degradation products.

Benchmark Data:

Stress ConditionExpected Outcome
Acidic Minimal degradation expected.
Basic Potential for hydrolysis of the benzyl esters.
Oxidative Minimal degradation expected.
Thermal Minimal degradation expected at 80°C.
Photolytic Minimal degradation expected.

Logical Flow of Forced Degradation Study

cluster_stress Stress Conditions start Start: H-D-Asp(OBzl)-OBzl.HCl Sample acid Acidic (0.1N HCl, 60°C) start->acid base Basic (0.1N NaOH, RT) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C, solid) start->thermal photo Photolytic (UV light) start->photo analysis HPLC Analysis of all samples start->analysis Control (Unstressed) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Stability Profile & Degradation Pathways analysis->end

Caption: Forced Degradation Study Workflow.

Conclusion

A thorough and multi-faceted approach to benchmarking H-D-Asp(OBzl)-OBzl.HCl is not merely a quality control exercise; it is a fundamental aspect of robust scientific research and efficient drug development. By implementing the detailed protocols for assessing chemical and enantiomeric purity, confirming structural integrity, and evaluating stability, researchers can ensure the quality and consistency of this critical starting material. This guide provides the framework for establishing a self-validating system, empowering scientists to make informed decisions and ultimately contributing to the success of their synthetic endeavors.

References

  • HL-Asp(Bzl)-OBzl * HCl | CAS#:6327-59-9 | Chemsrc. [Link]

  • H-Asp(OBzl)-OBzl HCl [6327-59-9] - Aapptec Peptides. [Link]

  • Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC - NIH. [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.